6-Desamino 6-Chloro Etravirine-13C3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHQRYHASBLKO-WTZVUXPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O[13C]2=[13C]([13C](=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Desamino 6-Chloro Etravirine-13C3 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of 6-Desamino 6-Chloro Etravirine-¹³C₃, an isotopically labeled derivative of an Etravirine impurity. This document is intended to support research, development, and quality control activities by providing key analytical data and methodologies.
Compound Identification and Properties
6-Desamino 6-Chloro Etravirine-¹³C₃ is a stable isotope-labeled internal standard used in the quantitative analysis of Etravirine and its related impurities. The incorporation of three ¹³C atoms provides a distinct mass difference for use in mass spectrometry-based assays.
| Parameter | Value | Reference |
| Catalogue No. | PA STI 026980 | [1] |
| CAS Number | 1246818-40-5 | [1][2][3] |
| Unlabeled CAS | 269055-76-7 | [2] |
| Molecular Formula | C₁₇¹³C₃H₁₃BrClN₅O | [1] |
| Molecular Weight | 457.69 | [1][2][3] |
| Chemical Name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile-¹³C₃ | [3][4] |
Analytical Methodologies
A comprehensive Certificate of Analysis (CoA) for this reference material typically includes data from the following analytical techniques to confirm its identity, purity, and potency.[4] While a specific CoA was not publicly available, the following sections describe the standard experimental protocols for the characterization of such pharmaceutical reference standards.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and quantify any related impurities.
Typical Protocol:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm or 310 nm for Etravirine and related compounds).
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and structure of the compound.
Typical Protocol:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization Mode: Positive or negative ion mode, optimized for the analyte.
-
Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-1000).
-
Data Analysis: The measured mass of the molecular ion is compared to the theoretical exact mass of 6-Desamino 6-Chloro Etravirine-¹³C₃. The isotopic pattern is also analyzed to confirm the presence of bromine, chlorine, and the three ¹³C atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Purpose: To elucidate the chemical structure of the compound by analyzing the chemical environment of its hydrogen atoms.
Typical Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Standard proton NMR spectra are acquired.
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed signals are analyzed to confirm that the structure is consistent with that of 6-Desamino 6-Chloro Etravirine.
Metabolic Pathway of the Parent Compound, Etravirine
Understanding the metabolism of the parent drug, Etravirine, is crucial for interpreting analytical data and understanding the relevance of its impurities and metabolites. Etravirine is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] The major metabolic pathways involve hydroxylation followed by glucuronidation.[5][7]
Caption: Metabolic pathway of Etravirine via oxidation and glucuronidation.
Mechanism of Action of Etravirine
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] It functions by binding to a non-active site of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[8] This ultimately halts the replication of the virus.[8]
Caption: Mechanism of action of Etravirine as a non-nucleoside reverse transcriptase inhibitor.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lotusfeetpharma.com [lotusfeetpharma.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Etravirine? [synapse.patsnap.com]
An In-depth Technical Guide to 6-Desamino 6-Chloro Etravirine-13C3
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 6-Desamino 6-Chloro Etravirine-13C3, an isotopically labeled intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. This document is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties
6-Desamino 6-Chloro Etravirine, chemically known as 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is a key intermediate in the manufacturing of Etravirine. The 13C3-labeled version is primarily used as an internal standard in pharmacokinetic and metabolic studies.
| Property | Value | Reference |
| Chemical Name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile-13C3 | N/A |
| Synonyms | This compound | N/A |
| Molecular Formula | C1713C3H13BrClN5O | [1] |
| Molecular Weight | 457.69 g/mol | [1] |
| CAS Number | 1246818-40-5 | [1] |
| Unlabeled CAS | 269055-76-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥98% | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
Synthesis and Purification
The synthesis of this compound involves a multi-step process. The following is a representative experimental protocol based on synthetic routes reported for Etravirine and general isotopic labeling techniques.
Experimental Protocol: Synthesis of 6-Desamino 6-Chloro Etravirine
The synthesis of the unlabeled compound is a prerequisite for understanding the introduction of the isotopic label. A common route is outlined below:
Step 1: Synthesis of 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
-
To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as dioxane, add 3,5-dimethyl-4-hydroxybenzonitrile and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Heat the reaction mixture, typically at reflux, and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
-
The product from Step 1 is reacted with 4-aminobenzonitrile in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or subjected to microwave-assisted synthesis to shorten the reaction time.
-
The reaction is carried out in the presence of a base.
-
The product is isolated by precipitation upon addition of water and purified by washing with a suitable solvent like ethyl acetate.
Step 3: Bromination to yield 4-((5-bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (6-Desamino 6-Chloro Etravirine)
-
The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane).
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.
-
The reaction is monitored until completion.
-
The product is isolated by quenching the reaction, followed by extraction and purification.
Isotopic Labeling Strategy for this compound
The introduction of three 13C atoms can be strategically achieved by using a 13C-labeled precursor. A plausible approach involves the use of a 13C-labeled pyrimidine ring.
Proposed Protocol for 13C3 Labeling:
-
Synthesis of 13C3-labeled 2,4,6-trichloropyrimidine: This can be achieved through a deconstruction-reconstruction strategy of a non-labeled pyrimidine or by synthesis from 13C-labeled precursors. For instance, using [13C]formamidine to cyclize with a suitable three-carbon unit can introduce the label into the pyrimidine ring.
-
Following the synthetic route described in section 2.1: The 13C3-labeled 2,4,6-trichloropyrimidine would then be carried through the subsequent reaction steps to yield the final 13C3-labeled 6-Desamino 6-Chloro Etravirine.
Purification and Characterization
Purification of the final compound is typically performed using column chromatography on silica gel followed by recrystallization. The identity and purity of this compound are confirmed by a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the 13C isotopes. The mass spectrum will show a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure. The 13C NMR spectrum will show enhanced signals for the labeled carbon atoms, and 1H-13C coupling patterns can further confirm the position of the labels.
Mechanism of Action of Parent Compound (Etravirine)
6-Desamino 6-Chloro Etravirine is an intermediate and not a pharmacologically active agent itself. However, its final product, Etravirine, is a potent NNRTI. Etravirine binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for 6-Desamino 6-Chloro Etravirine.
References
Technical Guide: 6-Desamino 6-Chloro Etravirine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Desamino 6-Chloro Etravirine-¹³C₃, a labeled internal standard crucial for the quantitative analysis of Etravirine and its related compounds. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates the mechanism of action of Etravirine.
Core Compound Data
6-Desamino 6-Chloro Etravirine-¹³C₃ is the isotopically labeled version of 6-Desamino 6-Chloro Etravirine, which is a known impurity of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. The incorporation of three ¹³C atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.
Quantitative Data Summary
The following table summarizes the key quantitative data for 6-Desamino 6-Chloro Etravirine-¹³C₃. This information is critical for accurate experimental design and data interpretation.
| Property | Value |
| Catalogue Number | PA STI 026980[1] |
| CAS Number | 1246818-40-5[1] |
| Molecular Formula | C₁₇¹³C₃H₁₃BrClN₅O[1] |
| Molecular Weight | 457.69 g/mol [1][2] |
| Purity | >98% (Typically determined by HPLC) |
| Isotopic Enrichment | >99% for ¹³C |
| Appearance | White to Off-White Solid[3] |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | -20°C for long-term storage, protected from light and moisture |
Chemical Structure
-
Chemical Name: 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile-¹³C₃
Experimental Protocols
This section details the methodologies for key experiments involving 6-Desamino 6-Chloro Etravirine-¹³C₃.
Quantitative Analysis of Etravirine in Biological Matrices using LC-MS/MS
This protocol describes a method for the quantification of Etravirine in plasma samples using 6-Desamino 6-Chloro Etravirine-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.
Objective: To accurately quantify the concentration of Etravirine in plasma.
Materials:
-
Etravirine analytical standard
-
6-Desamino 6-Chloro Etravirine-¹³C₃ (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Plasma samples (e.g., human, rat)
-
Microcentrifuge tubes
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Etravirine in DMSO.
-
Prepare a 1 mg/mL stock solution of 6-Desamino 6-Chloro Etravirine-¹³C₃ in DMSO.
-
From these, prepare working solutions by serial dilution in 50:50 ACN:Water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive ESI):
-
Monitor the following MRM transitions:
-
Etravirine: Q1 -> Q3 (e.g., m/z 436.0 -> 293.1)
-
6-Desamino 6-Chloro Etravirine-¹³C₃ (IS): Q1 -> Q3 (e.g., m/z 460.7 -> 317.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of compounds against HIV-1 RT. While 6-Desamino 6-Chloro Etravirine-¹³C₃ is primarily an internal standard, its parent compound is an impurity of an RT inhibitor, and understanding its (lack of) activity can be relevant.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (e.g., Etravirine as a positive control)
-
Poly(rA)-oligo(dT) template/primer
-
[³H]-dTTP or other labeled nucleotide triphosphate
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Scintillation fluid and counter, or a non-radioactive detection system (e.g., ELISA-based)
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a microplate, add the reaction buffer, poly(rA)-oligo(dT), and the diluted test compound.
-
Include a positive control (e.g., Etravirine) and a no-inhibitor control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each well.
-
Add the labeled [³H]-dTTP.
-
Incubate the plate at 37°C for 1 hour.
-
-
Termination and Detection:
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Transfer the contents to a filter plate and wash to remove unincorporated nucleotides.
-
Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the kit manufacturer's instructions for detection (e.g., colorimetric or chemiluminescent readout).
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action and Resistance Pathway
Etravirine is a highly flexible diarylpyrimidine (DAPY) NNRTI. It inhibits the replication of HIV-1 by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which allosterically inhibits its polymerase activity, thereby preventing the conversion of viral RNA into DNA.[4]
The flexibility of Etravirine allows it to bind to the RT enzyme in multiple conformations, which is a key reason for its activity against many HIV-1 strains that have developed resistance to first-generation NNRTIs.[4] Resistance to Etravirine typically requires the accumulation of multiple mutations in the NNRTI binding pocket.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Etravirine and the impact of resistance mutations.
Caption: Mechanism of Etravirine action and resistance.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical quantitative analysis experiment using an internal standard.
Caption: Workflow for quantitative analysis using LC-MS/MS.
References
An In-depth Technical Guide to the Synthesis of 6-Desamino-6-Chloro Etravirine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Desamino-6-Chloro Etravirine, a key analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. A detailed, multi-step synthetic pathway for the unlabeled compound is presented, along with a proposed route for the introduction of a ¹³C₃ isotopic label into the 3,5-dimethylbenzonitrile moiety. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways and experimental workflows.
Overview of the Synthetic Strategy
The synthesis of 6-Desamino-6-Chloro Etravirine is accomplished through a convergent approach. The key fragments are a substituted pyrimidine core and a substituted phenolic unit. The synthesis of the unlabeled target molecule, 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, involves three main stages:
-
Stage 1: Synthesis of the Phenolic Intermediate (4-hydroxy-3,5-dimethylbenzonitrile). This is achieved starting from 2,6-dimethylphenol, which undergoes formylation, oximation, and subsequent dehydration to yield the desired cyanophenol.
-
Stage 2: Synthesis of the Pyrimidine Core. This involves the sequential reaction of 2,4,6-trichloropyrimidine with 4-aminobenzonitrile.
-
Stage 3: Coupling and Final Assembly. The phenolic intermediate is coupled with the pyrimidine core via a Williamson ether synthesis, followed by a Buchwald-Hartwig amination to introduce the 4-cyanophenylamino group, yielding the final product.
For the synthesis of the ¹³C₃-labeled analog, a proposed pathway for the preparation of ¹³C₃-labeled 4-hydroxy-3,5-dimethylbenzonitrile is outlined. This involves the synthesis of a di-¹³C-methylated and ring-¹³C labeled phenol precursor.
Synthesis of Unlabeled 6-Desamino-6-Chloro Etravirine
The overall synthetic pathway for the unlabeled compound is depicted below.
Stage 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile
-
Step 1.1: Formylation of 2,6-Dimethylphenol (Vilsmeier-Haack Reaction) [1][2]
-
To a stirred solution of 2,6-dimethylphenol (1.0 eq) in N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise.
-
The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours.
-
After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.
-
The precipitated product, 3,5-dimethyl-4-hydroxybenzaldehyde, is filtered, washed with water, and dried.
-
-
Step 1.2: Oximation of 3,5-Dimethyl-4-hydroxybenzaldehyde [3]
-
3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide (1.5 eq) in water is added dropwise, and the mixture is stirred at room temperature for 2-3 hours.
-
The reaction mixture is then acidified with dilute hydrochloric acid to precipitate the oxime.
-
The product, 3,5-dimethyl-4-hydroxybenzaldehyde oxime, is filtered, washed with water, and dried.
-
-
Step 1.3: Dehydration of 3,5-Dimethyl-4-hydroxybenzaldehyde oxime [4][5]
-
The oxime (1.0 eq) is suspended in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic anhydride.
-
The mixture is heated at reflux for 2-4 hours.
-
After cooling, the mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude 4-hydroxy-3,5-dimethylbenzonitrile is purified by recrystallization from a suitable solvent like ethanol/water.
-
Stage 2 & 3: Synthesis and Coupling
-
Step 2.1: Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
-
Method A: Sequential Coupling
-
Williamson Ether Synthesis: To a solution of 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq) in a polar aprotic solvent like DMF, a base such as sodium hydride (NaH, 1.1 eq) is added at 0 °C. After stirring for 30 minutes, 2,4,6-trichloropyrimidine (1.0 eq) is added, and the reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the product, 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is extracted with an organic solvent.
-
Buchwald-Hartwig Amination: The resulting dichloropyrimidine derivative (1.0 eq), 4-aminobenzonitrile (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like Xantphos (0.1 eq) are dissolved in an anhydrous solvent like dioxane. A base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), is added, and the mixture is heated at reflux under an inert atmosphere for 8-12 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to give the final product.
-
-
Method B: Alternative Sequence
-
Nucleophilic Aromatic Substitution: 2,4,6-Trichloropyrimidine (1.0 eq) and 4-aminobenzonitrile (1.0 eq) are dissolved in a suitable solvent like isopropanol. A base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq) is added, and the mixture is heated at reflux for 4-6 hours. The product, 4-((2,6-dichloropyrimidin-4-yl)amino)benzonitrile, precipitates upon cooling and is collected by filtration.
-
Williamson Ether Synthesis: The dichloropyrimidine derivative (1.0 eq) is reacted with 4-hydroxy-3,5-dimethylbenzonitrile (1.1 eq) in the presence of a base like potassium carbonate (K₂CO₃, 2.0 eq) in a solvent like DMF at 80-100 °C for 6-8 hours. The final product is isolated by precipitation with water and purified by recrystallization.
-
-
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1.1 Formylation | 2,6-Dimethylphenol, DMF, POCl₃ | 3,5-Dimethyl-4-hydroxybenzaldehyde | 75-85 | >95 |
| 1.2 Oximation | 3,5-Dimethyl-4-hydroxybenzaldehyde, Hydroxylamine HCl | 3,5-Dimethyl-4-hydroxybenzaldehyde oxime | 90-98 | >97 |
| 1.3 Dehydration | 3,5-Dimethyl-4-hydroxybenzaldehyde oxime, Acetic Anhydride | 4-Hydroxy-3,5-dimethylbenzonitrile | 85-95 | >98 |
| 2.1 (A) Williamson Ether Synthesis followed by Buchwald-Hartwig Amination | 4-Hydroxy-3,5-dimethylbenzonitrile, 2,4,6-Trichloropyrimidine, 4-Aminobenzonitrile, Pd catalyst, Ligand, Base | 6-Desamino-6-Chloro Etravirine | 60-75 | >98 |
| 2.1 (B) Nucleophilic Aromatic Substitution followed by Williamson Ether Synthesis | 2,4,6-Trichloropyrimidine, 4-Aminobenzonitrile, 4-Hydroxy-3,5-dimethylbenzonitrile, Base | 6-Desamino-6-Chloro Etravirine | 65-80 | >98 |
Proposed Synthesis of 6-Desamino-6-Chloro Etravirine-¹³C₃
The introduction of the ¹³C₃ label into the 4-hydroxy-3,5-dimethylbenzonitrile moiety is a synthetic challenge. A plausible, though unconfirmed in the literature for this specific multi-labeling, approach is proposed below. This route focuses on building the labeled phenolic ring from a ¹³C-labeled precursor.
-
Step 3.1: Synthesis of 2,6-di(¹³C-methyl)phenol
-
Phenol and an excess of ¹³C-methanol are passed over a solid acid catalyst (e.g., a zeolite) at elevated temperatures (300-450 °C) in a fixed-bed reactor to achieve ortho-methylation. The product mixture would be separated by distillation to isolate 2,6-di(¹³C-methyl)phenol.
-
-
Step 3.2: Bromination of 2,6-di(¹³C-methyl)phenol [6]
-
To a solution of 2,6-di(¹³C-methyl)phenol (1.0 eq) in a suitable solvent like dichloromethane, a solution of bromine (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction is stirred until completion, and the product, 4-bromo-2,6-di(¹³C-methyl)phenol, is isolated after an aqueous workup.
-
-
Step 3.3: Palladium-catalyzed Cyanation with K¹³CN [7][8]
-
4-Bromo-2,6-di(¹³C-methyl)phenol (1.0 eq), potassium ¹³C-cyanide (K¹³CN, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) iodide cocatalyst (0.1 eq) are heated in a polar aprotic solvent like DMF at 120-140 °C under an inert atmosphere. The product, 4-(¹³C-cyano)-2,6-di(¹³C-methyl)phenol (4-hydroxy-3,5-di(¹³C-methyl)benzonitrile-¹³C), is isolated after aqueous workup and purification.
-
The resulting ¹³C₃-labeled 4-hydroxy-3,5-dimethylbenzonitrile can then be used in Stage 3 of the synthesis as described for the unlabeled compound to produce 6-Desamino-6-Chloro Etravirine-¹³C₃.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for a single synthetic step, applicable to most of the reactions described above.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0080700B1 - A process for producing nitrile compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: 6-Desamino 6-Chloro Etravirine-13C3
CAS Number: 1246818-40-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Desamino 6-Chloro Etravirine-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. This document details its physicochemical properties, a representative experimental protocol for its use in bioanalytical methods, and relevant pharmacokinetic data for the parent compound, Etravirine.
Core Compound Data
This compound is a derivative of Etravirine, an antiretroviral medication used in the treatment of HIV-1 infection. The incorporation of three carbon-13 isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. Its primary application is in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analyses where precision and accuracy are paramount. The unlabeled form, 6-Desamino 6-Chloro Etravirine (CAS: 269055-76-7), is known as an intermediate in the synthesis of Etravirine.
Physicochemical Properties
| Property | Value |
| CAS Number | 1246818-40-5 |
| Molecular Formula | C₁₇¹³C₃H₁₃BrClN₅O |
| Molecular Weight | 457.69 g/mol |
| Synonyms | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile-13C3 |
Experimental Protocol: Quantification of Etravirine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
The following protocol is a representative method adapted from established bioanalytical procedures for antiretroviral drugs, illustrating the use of a stable isotope-labeled internal standard like this compound. While the original study may have used [¹³C₆]-Etravirine, the methodology is directly applicable.
Objective
To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etravirine in human plasma, suitable for pharmacokinetic and therapeutic drug monitoring studies.
Materials and Reagents
-
Analytes: Etravirine
-
Internal Standard (IS): this compound
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid, Ammonium formate, Purified water (Milli-Q or equivalent), Human plasma (with EDTA as anticoagulant).
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for calibration standards, quality control samples, and unknown samples.
-
To 100 µL of plasma in each tube, add the internal standard solution.
-
Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol) to each tube.
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 9500 x g) for 5 minutes.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Dwell times, collision energies, and other source parameters should be optimized for maximum signal intensity.
Data Presentation: Pharmacokinetics of Etravirine
The following tables summarize key pharmacokinetic parameters of the parent compound, Etravirine, in different patient populations. This data provides context for the concentration ranges expected in bioanalytical studies utilizing this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Etravirine in HIV-Infected Adults
| Parameter | Mean (Standard Deviation) |
| Dose | 200 mg twice daily |
| AUC₁₂ₕ (ng·h/mL) | 5506 (4710) |
| Cₘᵢₙ (ng/mL) | 393 (391) |
| Protein Binding | >99% |
| Elimination Half-life (t₁/₂) | 30-40 hours[3][4] |
Data from the DUET-1 and DUET-2 trials.
Table 2: Pharmacokinetic Parameters of Etravirine in HIV-Infected Children (6-17 years)
| Parameter | Stage I (4mg/kg bid) | Stage II (5.2mg/kg bid) |
| Cₘₐₓ (ng/mL) | 495 (453) | 757 (680) |
| Cₘᵢₙ (ng/mL) | 184 (151) | 294 (278) |
| AUC₁₂ₕ (ng·h/mL) | 4050 (3602) | 6141 (5586) |
Data from a Phase I, open-label trial.[5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of Etravirine.
Caption: Experimental workflow for the quantification of Etravirine.
Caption: Metabolic pathway of Etravirine.
References
- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and dose selection of etravirine in HIV-infected children between 6 and 17 years, inclusive [natap.org]
An In-depth Technical Guide to the Isotopic Labeling of Etravirine Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Etravirine impurities, a critical aspect of pharmaceutical development for ensuring drug safety and efficacy. This document details the known impurities of Etravirine, proposes synthetic pathways for their isotopically labeled analogues, and outlines the analytical techniques for their characterization and quantification. The use of stable isotope-labeled compounds as internal standards in bioanalytical and impurity profiling methods is a key focus.
Introduction to Etravirine and its Impurities
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] As with any pharmaceutical compound, the manufacturing process and degradation pathways can lead to the formation of impurities.[2][3] Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and quality of the final drug product.
Isotopically labeled standards of both the active pharmaceutical ingredient (API) and its impurities are invaluable tools in drug development. They are primarily used as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to correct for matrix effects and variations in sample processing, leading to more accurate and precise measurements.[4]
Table 1: Common Process-Related and Degradation Impurities of Etravirine
| Impurity Name | Molecular Formula | Molecular Weight | Type |
| 4-((6-Amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | C₂₀H₁₅ClN₆O | 390.83 | Process-Related |
| 4-((5-Bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | C₂₀H₁₄BrN₅O | 420.26 | Process-Related |
| 6-Desamino-6-Chloro Etravirine | C₂₀H₁₃BrClN₅O | 454.71 | Process-Related |
| 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Desbromo Etravirine) | C₂₀H₁₆N₆O | 356.38 | Degradation/Process |
| Dihydroxy Etravirine | C₂₀H₁₅BrN₆O₃ | 467.28 | Metabolite |
| Monohydroxy Etravirine | C₂₀H₁₅BrN₆O₂ | 451.28 | Metabolite |
Synthesis of Isotopically Labeled Etravirine Impurities
Detailed experimental protocols for the synthesis of isotopically labeled Etravirine impurities are not widely published in peer-reviewed literature. However, based on the known synthetic routes for Etravirine and its unlabeled impurities,[5][6] as well as the availability of labeled starting materials, plausible synthetic strategies can be devised.
General Synthetic Strategies for Isotopic Labeling
The introduction of stable isotopes such as Deuterium (D or ²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be achieved through two primary approaches:
-
Incorporation of Labeled Precursors: This involves using commercially available or custom-synthesized starting materials that already contain the desired isotopic labels.
-
Isotope Exchange Reactions: This method introduces isotopes into a molecule through chemical reactions, such as H-D exchange.
The choice of strategy depends on the desired labeling position, the complexity of the target molecule, and the availability of labeled reagents.
Proposed Synthesis of Deuterated Etravirine Impurities (d₈-analogues)
A common deuterated analogue of Etravirine is the d₈-labeled version, where the eight hydrogen atoms on the 3,5-dimethylbenzonitrile moiety are replaced with deuterium. The synthesis of d₈-labeled impurities would likely follow a similar pathway, utilizing a deuterated precursor.
Key Labeled Precursor: 3,5-Bis(methyl-d₃)-4-hydroxybenzonitrile-2,6-d₂ (d₈-4-hydroxy-3,5-dimethylbenzonitrile) is a key starting material for this approach.[7]
Proposed Experimental Protocol for the Synthesis of d₈-4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Etravirine-d₈):
This protocol is adapted from known synthetic routes for unlabeled Etravirine.[5][6]
-
Step 1: Synthesis of the d₈-labeled ether intermediate.
-
React 2,4,6-trichloropyrimidine with d₈-4-hydroxy-3,5-dimethylbenzonitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., N,N-dimethylformamide, DMF) to yield 4-((2,6-dichloro-pyrimidin-4-yl)oxy)-3,5-bis(methyl-d₃)benzonitrile-2,6-d₂.
-
-
Step 2: Amination with 4-aminobenzonitrile.
-
The resulting dichloro-pyrimidine intermediate is then reacted with 4-aminobenzonitrile in a solvent like N-methyl-2-pyrrolidone (NMP) or in the presence of a palladium catalyst to afford 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(methyl-d₃)benzonitrile-2,6-d₂. This intermediate itself is a labeled version of a known impurity.[1][8]
-
-
Step 3: Ammonolysis.
-
The chloro intermediate is subjected to ammonolysis, for instance, by heating with aqueous ammonia in a sealed vessel, to introduce the amino group at the 6-position of the pyrimidine ring, yielding 4-((6-amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(methyl-d₃)benzonitrile-2,6-d₂ (Desbromo Etravirine-d₈).[7]
-
-
Step 4: Bromination.
-
Finally, bromination of the desbromo intermediate using a suitable brominating agent (e.g., N-bromosuccinimide) in a solvent like dichloromethane (DCM) would yield the final product, Etravirine-d₈.
-
By modifying this pathway, other deuterated impurities can be synthesized. For example, stopping the reaction after step 2 and purifying the product would yield the d₈-labeled chloro impurity.
Proposed synthetic pathway for Etravirine-d₈.
Proposed Synthesis of ¹³C-Labeled Etravirine Impurities
The synthesis of ¹³C-labeled impurities often involves the use of a ¹³C-labeled precursor at a strategic position in the molecule. For example, 6-Desamino-6-Chloro Etravirine-¹³C₃ is a commercially available labeled impurity.[9] This suggests that the pyrimidine ring is the site of labeling.
Key Labeled Precursor: A plausible starting material would be a ¹³C-labeled pyrimidine precursor, such as 2,4,6-trichloropyrimidine-¹³C₃.
Proposed Experimental Protocol for the Synthesis of 6-Desamino-6-Chloro Etravirine-¹³C₃:
This protocol is based on known synthetic routes for related compounds.[6]
-
Step 1: Synthesis of the ¹³C-labeled chloro-amino-pyrimidine.
-
React 2,4,6-trichloropyrimidine-¹³C₃ with 4-aminobenzonitrile. This reaction would substitute one of the chlorine atoms with the 4-aminobenzonitrile group.
-
-
Step 2: Bromination.
-
The resulting intermediate is then brominated at the 5-position of the pyrimidine ring using a suitable brominating agent.
-
-
Step 3: Etherification.
-
Finally, the remaining chlorine atom at the 4-position is displaced by 4-hydroxy-3,5-dimethylbenzonitrile in the presence of a base to yield 6-Desamino-6-Chloro Etravirine-¹³C₃.
-
Proposed synthesis of a ¹³C-labeled impurity.
Analytical Characterization of Labeled Impurities
Thorough characterization of isotopically labeled impurities is essential to confirm their identity, purity, and isotopic enrichment. The primary techniques used for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Expected Mass Shifts:
-
Deuterium Labeling: Each hydrogen atom replaced by a deuterium atom increases the monoisotopic mass by approximately 1.0063 Da.
-
Carbon-13 Labeling: Each ¹²C atom replaced by a ¹³C atom increases the monoisotopic mass by approximately 1.0034 Da.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the labeled compounds. The fragmentation of labeled impurities can provide valuable structural information and can be compared to the fragmentation of the unlabeled analogues to confirm the position of the isotopic labels. For example, the fragmentation of Etravirine has been studied, and similar fragmentation pathways would be expected for its impurities, with corresponding mass shifts in the fragment ions containing the isotopic labels.[2]
Table 2: Expected m/z Values for Etravirine and Labeled Analogues in Positive Ion Mode
| Compound | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |
| Etravirine | C₂₀H₁₅BrN₆O | 435.0564 |
| Etravirine-d₈ | C₂₀H₇D₈BrN₆O | 443.1068 |
| 6-Desamino-6-Chloro Etravirine | C₂₀H₁₃BrClN₅O | 454.0074 |
| 6-Desamino-6-Chloro Etravirine-¹³C₃ | C₁₇¹³C₃H₁₃BrClN₅O | 457.0175 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules and for confirming the position of isotopic labels.
-
¹H NMR: In deuterium-labeled compounds, the signals corresponding to the replaced protons will be absent in the ¹H NMR spectrum.
-
¹³C NMR: In ¹³C-labeled compounds, the signals for the labeled carbon atoms will be significantly enhanced and may show coupling to other nuclei.
-
Deuterium NMR (²H NMR): This technique can be used to directly observe the deuterium signals and confirm their positions.
The chemical shifts of the unlabeled impurities can be used as a reference for assigning the spectra of the labeled analogues.
Application in Quantitative Analysis
The primary application of isotopically labeled impurities is as internal standards in quantitative analytical methods, particularly LC-MS/MS.
Experimental Workflow for Impurity Quantification using a Labeled Internal Standard:
Workflow for impurity quantification.
Experimental Protocol Outline for LC-MS/MS Method:
-
Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking a blank matrix with known concentrations of the unlabeled impurity and a fixed concentration of the labeled internal standard.
-
Sample Preparation: The drug substance or drug product is dissolved in a suitable solvent. An aliquot of this solution is then spiked with the labeled internal standard.
-
LC Separation: The sample is injected onto an HPLC or UPLC system equipped with a suitable column (e.g., C18) to chromatographically separate the impurity from the API and other components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.[10]
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the unlabeled impurity and the labeled internal standard are monitored.
-
Quantification: The concentration of the impurity in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
Table 3: Example LC-MS/MS Parameters for Impurity Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor ion → product ion transitions for each unlabeled impurity and its corresponding labeled internal standard would need to be optimized. |
Conclusion
The synthesis and use of isotopically labeled impurities of Etravirine are essential for the robust and accurate analytical monitoring required during drug development and quality control. While detailed synthetic protocols for these labeled compounds are not always readily available, logical synthetic routes can be proposed based on established chemical principles and the known synthesis of the unlabeled analogues. The characterization of these labeled standards by MS and NMR is crucial for confirming their identity and purity. As internal standards in LC-MS/MS methods, they enable precise quantification of impurities, contributing to the overall safety and quality of Etravirine as a therapeutic agent.
References
- 1. clearsynth.com [clearsynth.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Preparation of aminopterin and p-aminobenzoylglutamic acid specifically labeled with carbon-13 in the benzoyl carbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Benchchem [benchchem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Navigating the Analytical Landscape of 6-Desamino 6-Chloro Etravirine-¹³C₃: A Technical Guide to Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding the purity and stability of 6-Desamino 6-Chloro Etravirine-¹³C₃, a critical isotopically labeled internal standard used in the bioanalysis of the non-nucleoside reverse transcriptase inhibitor, Etravirine. Due to the proprietary nature of specific manufacturer data, this document serves as an in-depth template, outlining the requisite analytical methodologies and data presentation standards. The quantitative data presented herein is illustrative and based on industry best practices for analogous compounds.
Compound Overview
6-Desamino 6-Chloro Etravirine-¹³C₃ is a stable isotope-labeled derivative of a known Etravirine impurity. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of Etravirine and its metabolites in complex biological matrices.
Table 1: Compound Identification
| Parameter | Details |
| Chemical Name | 4-(((5-bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-¹³C₃)-3,5-dimethylbenzonitrile |
| CAS Number | 1246818-40-5[1] |
| Molecular Formula | C₁₇¹³C₃H₁₃BrClN₅O[1] |
| Molecular Weight | 457.69 g/mol [1] |
| Structure | |
| (Image of the chemical structure of 6-Desamino 6-Chloro Etravirine-¹³C₃ would be placed here) |
Purity Assessment
The purity of 6-Desamino 6-Chloro Etravirine-¹³C₃ is paramount to its function as an internal standard. A multi-pronged analytical approach is necessary to characterize its chemical and isotopic purity.
Summary of Purity Specifications
The following table outlines typical purity specifications for a high-quality standard of 6-Desamino 6-Chloro Etravirine-¹³C₃.
Table 2: Illustrative Purity Data
| Analytical Method | Parameter | Specification | Illustrative Result |
| HPLC-UV | Chemical Purity | ≥ 98.0% | 99.5% |
| LC-MS | Isotopic Purity | ≥ 99% for ¹³C₃ | 99.7% |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |
| Mass Spectrometry | Molecular Mass | Conforms to expected mass | Conforms |
| Karl Fischer | Water Content | ≤ 0.5% | 0.2% |
| Residual Solvents | As per ICH Q3C | Meets ICH limits | Meets limits |
Experimental Protocols for Purity Determination
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a final concentration of 0.5 mg/mL.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Data Analysis: The relative abundance of the M+0, M+1, M+2, and M+3 isotopic peaks is measured to determine the isotopic enrichment of ¹³C.
Purity Analysis Workflow
References
6-Desamino 6-Chloro Etravirine-13C3: A Technical Guide for Researchers
For research use only. Not for use in humans.
This technical guide provides an in-depth overview of 6-Desamino 6-Chloro Etravirine-13C3, a stable isotope-labeled compound of a key intermediate in the synthesis of Etravirine. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for metabolic, pharmacokinetic, and analytical studies.
Core Concepts: Understanding the Molecule
This compound is the isotopically labeled version of 6-Desamino 6-Chloro Etravirine, an impurity and synthetic intermediate of Etravirine. Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The incorporation of three carbon-13 atoms into the molecular structure of 6-Desamino 6-Chloro Etravirine provides a valuable tool for researchers to trace the molecule's fate in biological systems without the need for radioactive isotopes.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of the unlabeled 6-Desamino 6-Chloro Etravirine. The isotopic labeling with 13C3 will result in a corresponding increase in the molecular and monoisotopic mass.
| Property | Value |
| Chemical Name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile[1] |
| Molecular Formula | C₂₀H₁₃BrClN₅O[2] |
| Molecular Weight | 454.71 g/mol [2] |
| Appearance | White Solid[2] |
| CAS Number | 269055-76-7[2] |
| Predicted pKa | -2.23 ± 0.10[2] |
Mechanism of Action of the Parent Compound: Etravirine
To appreciate the research applications of this compound, it is essential to understand the mechanism of action of its parent drug, Etravirine. Etravirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[3] It binds to a hydrophobic pocket in the enzyme, distinct from the active site, inducing a conformational change that inhibits the enzyme's function. This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3]
Synthesis and Isotopic Labeling
While a detailed, step-by-step synthesis protocol for this compound is proprietary to manufacturers, a general synthetic pathway can be inferred from the known synthesis of Etravirine. The process likely involves the use of a 13C-labeled precursor in the early stages of the synthesis. 6-Desamino 6-Chloro Etravirine is a known intermediate in several synthetic routes to Etravirine.[4]
The following diagram illustrates a plausible workflow for its synthesis, based on published methods for Etravirine synthesis.[5][6]
Metabolism of Etravirine and Research Applications of the Labeled Intermediate
Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4, CYP2C9, and CYP2C19.[7] The major metabolic pathway involves oxidation, followed by glucuronidation.[8]
The use of 13C-labeled compounds is invaluable for drug metabolism studies.[9] By administering a 13C-labeled drug, researchers can track its metabolic fate, identify and quantify metabolites, and elucidate metabolic pathways using techniques like mass spectrometry and NMR.[][11] this compound, as a labeled intermediate, can be used to synthesize 13C-labeled Etravirine, which can then be used in these studies.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following provides a general workflow for a drug metabolism study using 13C-labeled Etravirine synthesized from this compound.
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To identify the metabolites of Etravirine and characterize the kinetics of their formation.
Materials:
-
13C-labeled Etravirine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of 13C-labeled Etravirine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLMs, phosphate buffer, and the 13C-labeled Etravirine solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Analytical Methods for Impurity Profiling
As 6-Desamino 6-Chloro Etravirine is an impurity in the synthesis of Etravirine, its labeled counterpart can be used as an internal standard for the accurate quantification of this impurity in the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common methods for the analysis of Etravirine and its impurities.[12][13]
Representative Chromatographic Conditions
| Parameter | Condition |
| Column | Xselect HSS T3 (150 x 4.6 mm, 3.5 µm)[14] |
| Mobile Phase A | Buffer (pH 4.0)[14] |
| Mobile Phase B | Methanol: Acetonitrile: Water (90:5:5 v/v)[14] |
| Flow Rate | 1.0 mL/min[14] |
| Detection | PDA at 310 nm[14] |
| Injection Volume | 10 µL[14] |
Conclusion
This compound is a valuable research tool for scientists engaged in the development and analysis of the antiretroviral drug Etravirine. Its primary application lies in the synthesis of 13C-labeled Etravirine, which can be used to conduct in-depth studies of the drug's metabolism, pharmacokinetics, and for the accurate quantification of related impurities. The information and protocols provided in this guide serve as a starting point for researchers to design and execute their studies, contributing to a better understanding of Etravirine's disposition and ensuring the quality and safety of this important therapeutic agent.
References
- 1. 6-Desamino 6-Chloro Etravirine | 269055-76-7 | SynZeal [synzeal.com]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. Etravirine synthesis - chemicalbook [chemicalbook.com]
- 5. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities [scirp.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantification of Etravirine in Human Plasma using 6-Desamino 6-Chloro Etravirine-13C3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etravirine in human plasma. The method utilizes 6-Desamino 6-Chloro Etravirine-13C3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of Etravirine.
Introduction
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Accurate measurement of its concentration in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. LC-MS/MS has become the standard for bioanalytical quantification due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects. 6-Desamino 6-Chloro Etravirine is a known impurity of Etravirine. Its carbon-13 labeled counterpart, this compound, serves as an ideal internal standard as it shares a very similar chemical structure and chromatographic behavior with the analyte, Etravirine, but is mass-distinct.
Experimental
Materials and Reagents
-
Etravirine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Method
A summary of the LC-MS/MS parameters is provided in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 2 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | As described in Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 1.0 | 40 |
| 4.0 | 95 |
| 6.0 | 95 |
| 6.1 | 40 |
| 8.0 | 40 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | As described in Table 4 |
Table 4: MRM Transitions for Etravirine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Etravirine | 435.9 | 163.6 | 35 |
| This compound (IS) | 457.7 | (Predicted) 292.0 | (To be optimized) |
Note: The product ion for the internal standard is predicted based on the structure and may require optimization.
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (60% Mobile Phase A: 40% Mobile Phase B).
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: LC-MS/MS workflow for the quantification of Etravirine.
Results and Discussion
This application note provides a framework for the development and validation of a robust LC-MS/MS method for Etravirine quantification. The use of this compound as an internal standard is expected to provide excellent precision and accuracy by correcting for any variability during the analytical process.
Method Validation Parameters
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to be assessed are summarized in Table 5.
Table 5: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of the matrix factor ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of the nominal concentration |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Etravirine in human plasma. The protocol is straightforward, employing a simple protein precipitation for sample cleanup. The use of the stable isotope-labeled internal standard, this compound, is anticipated to ensure high-quality data suitable for a variety of research and clinical applications.
References
Application Note: Quantitative Analysis of Etravirine using a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Accurate and precise quantification of Etravirine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantitative analysis of Etravirine in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard. The use of a deuterated internal standard is considered the gold standard in bioanalytical method validation as it effectively compensates for variability during sample preparation and analysis, leading to improved accuracy and precision.[3][4]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Etravirine in plasma is depicted in the following diagram.
Caption: Experimental workflow for the quantitative analysis of Etravirine.
Experimental Protocols
Materials and Reagents
-
Etravirine analytical standard
-
Etravirine stable isotope-labeled internal standard (e.g., Etravirine-¹³C₆ or Etravirine-d8)[5][6]
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Drug-free human plasma
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Etravirine and the labeled internal standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1][7]
-
Working Standard Solutions: Prepare a series of working standard solutions of Etravirine by serially diluting the stock solution with a methanol:water (50:50, v/v) mixture to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.[1]
-
Internal Standard Spiking Solution: Prepare a working solution of the labeled internal standard at a concentration of 10 ng/mL in the protein precipitation solvent (e.g., ethyl acetate or acetonitrile).[1]
-
Calibration Standards: Spike drug-free plasma with the Etravirine working standard solutions to create a calibration curve with concentrations ranging from, for example, 1 to 100 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 2.5, 25, and 50 ng/mL).[1]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Add 500 µL of cold acetonitrile or ethyl acetate to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Vortex and transfer to an autosampler vial for injection.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent[1] |
| Column | XTerra MS C18 (50 mm x 2.1 mm, 3.5 µm) or equivalent[1] |
| Mobile Phase A | 2 mM ammonium acetate in water with 0.1% formic acid[1] |
| Mobile Phase B | 0.1% formic acid in methanol[1] |
| Flow Rate | 300 µL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40°C |
| Gradient | A linear gradient can be optimized to ensure proper separation. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transitions | Etravirine: m/z 435.9 → 163.6[1] |
| Labeled Internal Standard (example): m/z 440.1 → 166.1[8] | |
| Collision Energy | Optimized for maximum signal intensity |
| Source Temperature | 500°C |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for the quantitative analysis of Etravirine.
Table 1: Linearity and Sensitivity of Etravirine Quantification Methods
| Matrix | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Rat Plasma | Itraconazole | 1 - 100 | 1 | [1] |
| Human Plasma | Lopinavir-d8, Methyl indinavir | Not specified | 40 | [9] |
| Human Plasma | Etravirine-¹⁵N₂, ¹³C₁ | 5.0 - 750.0 | 5.0 | [8] |
Table 2: Precision and Accuracy of Etravirine Quantification Methods
| Method Reference | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| [1] | Not specified | < 10% | < 10% | Within ±10% |
| [9] | Not specified | -14.3% to 12.3% | -14.3% to 12.3% | Not specified |
| [8] | 5.0 - 525.0 | 1.38 - 2.26% | 1.32 - 2.75% | 99.50 - 102.15% |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical basis for selecting a stable isotope-labeled internal standard in bioanalytical methods.
Caption: Rationale for using a labeled internal standard.
Conclusion
The described LC-MS/MS method using a stable isotope-labeled internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Etravirine in plasma. This methodology is well-suited for applications in clinical and preclinical research where accurate pharmacokinetic data is essential. The use of a labeled internal standard is highly recommended to ensure the highest quality data by minimizing analytical variability.
References
- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Etravirine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the quantification of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is sensitive, specific, and has been compiled from validated methods in the scientific literature, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This application note includes detailed experimental procedures, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow.
Introduction
Etravirine is a second-generation NNRTI used in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1][2] Accurate and reliable quantification of Etravirine in biological matrices such as plasma, serum, and tissue is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing potential toxicities. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and throughput. This protocol outlines a robust LC-MS/MS method for the determination of Etravirine concentrations in biological samples.
Physicochemical Properties of Etravirine
Etravirine is a lipophilic compound that is practically insoluble in aqueous media at pH values ranging from 1.2 to 6.8.[3][4] It is soluble in some organic solvents and readily soluble in dimethyl sulfoxide, tetrahydrofuran, dimethylformamide, and dimethylacetamide.[3][4] Its melting point is in the range of 259 to 263 °C, with decomposition.[3][4] These properties are important considerations for sample preparation and chromatographic method development.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of Etravirine.
Materials and Reagents
-
Etravirine reference standard
-
Internal Standard (IS): Itraconazole or isotopically labeled Etravirine (Etravirine-¹³C₆, Etravirine-¹⁵N₂, ¹³C₁) are commonly used.[1][2][5][6][7]
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control biological matrix (e.g., human plasma, rat plasma)
Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a stock solution of Etravirine (e.g., 1 mg/mL) in a suitable organic solvent like methanol or a 50:50 (v/v) mixture of methanol and water.[1] Prepare a separate stock solution for the internal standard (e.g., 1 mg/mL Itraconazole in methanol).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Etravirine stock solution with 50% methanol to achieve the desired concentrations for the calibration curve.[1]
-
Calibration Standards and Quality Control Samples: Spike the appropriate volume of the working standard solutions into blank biological matrix to create calibration standards at a range of concentrations (e.g., 1 to 100 ng/mL).[1][2] Prepare QC samples at low, medium, and high concentrations in the same manner.[1]
Sample Preparation
Two primary methods for sample preparation are commonly employed: protein precipitation (PPT) and liquid-liquid extraction (LLE).
Method 1: Protein Precipitation (PPT) [8][9]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add a precipitating agent, such as methanol or acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume.[8][9]
-
Vortex the mixture thoroughly for approximately 30-60 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[9]
Method 2: Liquid-Liquid Extraction (LLE) [1][2]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 500 µL of an immiscible organic solvent, such as ethyl acetate.[1][2]
-
Vortex the mixture vigorously for at least 1 minute.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (supernatant) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase composition.[1][2]
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical LC-MS/MS parameters for Etravirine quantification.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., XTerra MS C18, 50 mm x 2.1 mm, 3.5 µm)[1][2] |
| Mobile Phase A | 2 mM ammonium acetate in water with 0.1% formic acid[1][2] |
| Mobile Phase B | 0.1% formic acid in methanol or acetonitrile[1][2] |
| Flow Rate | 300 µL/min[1][2] |
| Injection Volume | 5-10 µL[1][8] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Gradient Elution | A typical gradient starts with a higher percentage of aqueous phase (e.g., 60% A) and ramps up to a high percentage of organic phase (e.g., 95-100% B) over several minutes to elute Etravirine.[1] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Precursor Ion (m/z) | 435.9 [M+H]⁺[1][2] |
| Product Ion (m/z) | 163.6[1][2] |
| Internal Standard (IS) | Itraconazole: 706.7 → 392.6 [M+H]⁺[1][2] |
| Collision Energy (CE) | Optimized for the specific instrument, typically around 39 eV for Etravirine.[1] |
| Ion Source Temperature | ~500-650 °C[1] |
| IonSpray Voltage | ~4500-5500 V[1] |
Data Presentation
The following tables provide a summary of quantitative data from various validated LC-MS/MS methods for Etravirine.
Table 3: Summary of Method Validation Parameters from Literature
| Parameter | Method 1 (Plasma)[1][2] | Method 2 (Plasma)[8] | Method 3 (Plasma & Tissue)[10] |
| Biological Matrix | Rat Plasma | Human Plasma | Human Plasma, Tissue Lysate |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Protein Precipitation / Solid Phase Extraction |
| Internal Standard | Itraconazole | Lopinavir-d8 | Isotopically-labeled Etravirine |
| Linearity Range | 1 - 100 ng/mL | 40 - 10,000 ng/mL | 1 - 1000 ng/mL (Plasma), 0.05 - 50 ng/sample (Tissue) |
| LLOQ | 1 ng/mL | 40 ng/mL | 1 ng/mL (Plasma), 0.05 ng/sample (Tissue) |
| Intra-day Precision (%CV) | < 10% | < 12.3% | < 15.93% |
| Inter-day Precision (%CV) | < 10% | < 12.3% | < 15.93% |
| Intra-day Accuracy (%) | Within ±10% | -14.3% to 12.3% | Within ±13.52% |
| Inter-day Accuracy (%) | Within ±10% | -14.3% to 12.3% | Within ±13.52% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS quantification of Etravirine in biological matrices.
Caption: General workflow for Etravirine quantification by LC-MS/MS.
Logical Relationship of Key Method Components
The following diagram illustrates the relationship between the key components of the analytical method.
Caption: Key components of the Etravirine LC-MS/MS method.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a reliable and robust method for the quantification of Etravirine in biological matrices. By following the outlined procedures for sample preparation, chromatography, and mass spectrometry, researchers can achieve the necessary sensitivity and specificity for various research and clinical applications. The provided tables and diagrams offer a comprehensive overview and facilitate the implementation of this analytical method. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the physicochemical properties of the etravirine substance | Zolotov | Drug development & registration [pharmjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application of 6-Desamino 6-Chloro Etravirine-13C3 in Bioequivalence Studies of Etravirine
Application Note AN-BE-ETR001
Introduction
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] To ensure the therapeutic interchangeability of a generic etravirine product with a reference product, a bioequivalence (BE) study is required. These studies are critical in drug development to compare the rate and extent of absorption of two different drug formulations.
A key component of a successful BE study is a robust and validated bioanalytical method for the accurate quantification of the drug in a biological matrix, typically plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] SIL-IS, such as 6-Desamino 6-Chloro Etravirine-13C3, are ideal because they share near-identical physicochemical properties with the analyte (etravirine), ensuring they behave similarly during sample extraction, chromatography, and ionization, thus compensating for potential variability.[5][6]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalytical portion of a bioequivalence study for etravirine.
Pharmacokinetic Profile of Etravirine
A thorough understanding of the pharmacokinetic properties of etravirine is essential for the design of a robust bioequivalence study.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 2.5 - 5 hours | [1][7] |
| Terminal Elimination Half-Life (t½) | Approximately 30-40 hours | [8] |
| Effect of Food on Absorption | Systemic exposure (AUC) is decreased by about 50% under fasting conditions. | [8] |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes: CYP3A4, CYP2C9, and CYP2C19. | [1][2] |
| Excretion | Primarily excreted in feces (93.7%), with minimal renal elimination (1.2%). | [7] |
Bioequivalence Study Design Recommendations
The following recommendations for a bioequivalence study of etravirine are based on guidelines from the World Health Organization (WHO).[8]
| Study Parameter | Recommendation | Rationale |
| Study Design | Single-dose, two-period, two-sequence crossover | Standard design to minimize inter-subject variability. |
| Subjects | Healthy, adult volunteers | To reduce variability not related to the drug formulation. |
| Dose | Highest available strength (e.g., 200 mg) | To ensure any potential formulation differences are detected. |
| Administration | Fed state (following a standard meal) | To mimic the recommended administration and reduce variability in absorption.[8] |
| Washout Period | At least 14 days | Sufficient to prevent carry-over effects, given the long half-life of 30-40 hours.[8] |
| Analyte to be Measured | Parent drug (Etravirine) | The parent drug is considered to best reflect the biopharmaceutical quality of the product.[8] |
| Acceptance Criteria | 90% Confidence Interval for the ratio of geometric means (Test/Reference) for Cmax and AUC should be within 80.00% - 125.00%. | Standard regulatory requirement for bioequivalence. |
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This protocol outlines a validated method for the quantification of etravirine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Etravirine reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ethyl acetate
2. Preparation of Stock and Working Solutions
-
Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve etravirine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the etravirine stock solution with a 50:50 methanol:water mixture to create calibration curve standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 200 ng/mL) in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank matrix.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 30 seconds.
-
Centrifuge for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Chromatographic System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 2 mM ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | 0.1% formic acid in methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized to provide good separation and peak shape for etravirine and the internal standard. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Etravirine: m/z 435.9 → 163.6[9]this compound: To be determined empirically, expected m/z 440.9 → [fragment ion] |
Note: The exact mass transition for the 13C3-labeled internal standard needs to be determined by direct infusion and optimization on the mass spectrometer. The precursor ion will be shifted by +3 Da compared to the unlabeled analyte, assuming the chloro and bromo isotopes are consistent.
Clinical Protocol: Blood Sampling
For a bioequivalence study, intensive blood sampling is required to accurately characterize the pharmacokinetic profile, especially the Cmax.
-
Sampling Times: Pre-dose (0 h), and at frequent intervals post-dose. A suggested schedule is: 0.33, 0.67, 1.00, 1.33, 1.67, 2.00, 2.33, 2.67, 3.00, 3.33, 3.67, 4.00, 4.50, 5.00, 6.00, 9.00, 12.00, 24.00, 48.00, and 72.00 hours after drug administration.[8]
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Data Presentation and Analysis
The concentration of etravirine in each plasma sample is determined using the calibration curve generated from the peak area ratio of etravirine to the internal standard. Pharmacokinetic parameters (Cmax, AUCt, AUCinf) are then calculated for both the test and reference products for each subject.
Example Table of Pharmacokinetic Results
| Subject ID | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) |
| 001 | Test | 850 | 12,500 | 13,100 |
| 001 | Reference | 875 | 12,800 | 13,500 |
| 002 | Test | 910 | 13,100 | 13,900 |
| 002 | Reference | 890 | 12,950 | 13,700 |
| ... | ... | ... | ... | ... |
| Geometric Mean | Test | 885 | 12,900 | 13,650 |
| Geometric Mean | Reference | 895 | 13,050 | 13,800 |
| Ratio (T/R) | 98.88% | 98.85% | 98.91% | |
| 90% CI | 92.5% - 105.7% | 93.1% - 105.0% | 93.3% - 104.9% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual study results.
Diagrams
Caption: Workflow for an Etravirine Bioequivalence Study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. extranet.who.int [extranet.who.int]
- 9. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Sample Preparation for Etravirine Analysis using a Stable Isotope-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It is often prescribed for treatment-experienced patients who have developed resistance to other NNRTIs.[1] Accurate quantification of Etravirine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This application note provides detailed protocols for the preparation of plasma samples for the analysis of Etravirine using a stable isotope-labeled internal standard, a technique considered the gold standard for quantitative bioanalysis due to its ability to correct for variability during sample preparation and analysis.[3] Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Etravirine functions by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distinct from the active site.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its activity and preventing the conversion of viral RNA into DNA, which ultimately halts viral replication.[4]
Quantitative Data Summary
The choice of sample preparation method can significantly impact the performance of the analytical method. The following table summarizes key quantitative parameters for the different sample preparation techniques described in this document.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Lower Limit of Quantification (LLOQ) | 40 ng/mL[6] | 1 ng/mL[7] | 1 ng/mL[8] |
| Recovery | >80%[8] | ~87-94% | >90%[8] |
| Intra-day Precision (%CV) | < 15%[6] | < 10%[7] | < 16%[8] |
| Inter-day Precision (%CV) | < 15%[6] | < 10%[7] | < 16%[8] |
| Intra-day Accuracy (%Bias) | -14.3% to 12.3%[6] | Within ±10%[7] | Within ±13.52%[8] |
| Inter-day Accuracy (%Bias) | -14.3% to 12.3%[6] | Within ±10%[7] | Within ±13.52%[8] |
| Matrix Effect | No significant matrix effect observed[6] | Minimal | Minimal to moderate, can be mitigated with appropriate SPE sorbent |
Experimental Protocols
Materials and Reagents
-
Human plasma (K2EDTA)
-
Etravirine analytical standard
-
Etravirine stable isotope-labeled internal standard (e.g., Etravirine-¹³C₆)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Nitrogen evaporator
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Etravirine stable isotope-labeled internal standard working solution (e.g., 500 ng/mL in methanol) to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, which can reduce matrix effects.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.[7]
-
Internal Standard Spiking: Add the internal standard to the plasma sample. For example, add 500 µL of ethyl acetate containing 10 ng/mL of the internal standard.[7]
-
Extraction: Vortex the mixture for 30 seconds.[9]
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.[9]
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a 50% methanol in water solution.[7]
-
Vortexing and Transfer: Vortex the reconstituted sample and transfer it to a vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples, minimizing matrix effects and potentially improving sensitivity.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 100 µL of plasma with the internal standard and a suitable buffer (e.g., 200 µL of 2% formic acid in water). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the Etravirine and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortexing and Transfer: Vortex the reconstituted sample and transfer it to a vial for analysis.
Visualizations
Caption: Etravirine's Mechanism of Action.
Caption: Sample Preparation Workflow.
References
- 1. Etravirine: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Etravirine? [synapse.patsnap.com]
- 5. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: Identification of Etravirine Metabolites Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A thorough understanding of its metabolic fate is crucial for predicting drug-drug interactions, assessing potential toxicities, and ensuring therapeutic efficacy. This application note provides a detailed protocol for the identification and characterization of Etravirine metabolites in vitro using high-resolution mass spectrometry (HRMS). The primary metabolic pathways for Etravirine involve oxidation mediated by cytochrome P450 (CYP) enzymes, followed by glucuronidation.[1][2] The main CYP isoenzymes responsible for its metabolism are CYP3A4, CYP2C9, and CYP2C19.[1][2][3]
This document outlines the necessary steps for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation to identify key metabolites, including hydroxylated and glucuronidated species.
Data Presentation
Quantitative Summary of Etravirine and its Metabolites
The following table summarizes the mass spectrometric information for Etravirine and its metabolites identified in human liver microsome (HLM) incubations. Data was acquired using UPLC-MS in multiple reaction monitoring (MRM) mode.[4]
| Compound | Metabolite ID | Description | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Etravirine | - | Parent Drug | 435.3 | 304.1 | - |
| M1 | Monohydroxy ETR | Monohydroxylated metabolite | 451.3 | 304.1 | 2.54 |
| M2 | Monohydroxy ETR | Monohydroxylated metabolite | 451.3 | 304.1 | 2.68 |
| M3 | Monohydroxy ETR | Monohydroxylated metabolite | 451.3 | 353.1 | 2.23 |
| M4 | Dihydroxy ETR | Dihydroxylated metabolite | 467.3 | 369.0 | 1.27 |
| M5 | Dihydroxy ETR | Dihydroxylated metabolite | 467.3 | 369.0 | 1.52 |
| M6 | Dihydroxy ETR | Dihydroxylated metabolite | 467.3 | 369.0 | 2.24 |
| M7 | O-glucuronide | Monohydroxy ETR glucuronide | 627.3 | 338.1 | 1.48 |
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol describes the incubation of Etravirine with HLMs to generate metabolites for subsequent LC-HRMS analysis.
Materials:
-
Etravirine
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of Etravirine in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the following:
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and UDPGA.
-
Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.[4]
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for LC-HRMS analysis.
High-Resolution LC-MS/MS Analysis
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of Etravirine and its metabolites.
Liquid Chromatography (LC) System:
-
Column: A reverse-phase C18 column is suitable for separation (e.g., XTerra MS C18, 2.5 µm, 2.1 x 50 mm).[4]
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[5]
-
Mobile Phase B: 0.1% formic acid in methanol.[5]
-
Gradient: A suitable gradient should be optimized to separate the parent drug from its more polar metabolites. A typical gradient might start with a low percentage of Mobile Phase B, increasing to a high percentage over 10-15 minutes to elute all compounds.
-
Injection Volume: 5-10 µL.
High-Resolution Mass Spectrometry (HRMS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or all-ions fragmentation.
-
Mass Range: m/z 100-1000.
-
Resolution: > 30,000 FWHM.
-
Collision Energy: Stepped collision energies (e.g., 10, 20, 40 eV) in MS/MS mode to obtain comprehensive fragmentation spectra.
Visualizations
Etravirine Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of Etravirine.
Caption: Metabolic pathway of Etravirine showing key enzymatic transformations.
Experimental Workflow for Metabolite Identification
This diagram outlines the logical steps from in vitro incubation to metabolite identification.
Caption: Workflow for Etravirine metabolite identification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biospec.net [biospec.net]
- 3. Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for 6-Desamino 6-Chloro Etravirine-13C3
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers in optimizing mass spectrometry parameters for the analysis of 6-Desamino 6-Chloro Etravirine-13C3.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical mass-to-charge (m/z) ratios for the precursor and product ions of this compound?
A1: The theoretical m/z for the protonated precursor ion [M+H]⁺ is approximately 458.2. While the exact primary product ion requires experimental determination, it is expected to be shifted from the common etravirine fragment. Based on the fragmentation of similar labeled compounds, a shift of +3 Da from the modified backbone is anticipated.[1] A full product ion scan is necessary to confirm the most abundant and stable fragment for quantification.
Data Summary: Theoretical m/z Values
| Analyte | Precursor Ion [M+H]⁺ | Expected Primary Product Ion |
| This compound | ~458.2 | Requires experimental determination |
| Etravirine (for reference) | 435.9 | 163.6[2][3] |
Q2: What are recommended starting parameters for a triple quadrupole mass spectrometer?
A2: Initial parameters can be adapted from established methods for etravirine.[2] Optimization is critical for achieving the highest sensitivity and reproducibility. Use the following table as a starting point for your method development.
Data Summary: Recommended Starting MS Parameters
| Parameter | Recommended Starting Value | Notes |
| Ionization Mode | Positive Electrospray (ESI+) | Etravirine and related compounds ionize well in positive mode.[2] |
| Capillary Voltage | 4500 V | Adjust for optimal spray stability and signal intensity.[2] |
| Cone Voltage | 25-35 V | Crucial for ion transmission; requires optimization. |
| Collision Energy | 35-45 eV | Start with values used for etravirine (~39 eV) and optimize.[2] |
| Source Temperature | 150 °C | Varies by instrument; consult manufacturer guidelines. |
| Desolvation Gas Flow | 600-800 L/hr | Instrument-dependent; ensure efficient solvent evaporation. |
| Cone Gas Flow | 30-50 L/hr | Helps shape the ESI plume; adjust for signal stability. |
Q3: How should I approach the optimization of collision energy and cone voltage?
A3: A systematic approach is required. The standard workflow involves direct infusion of a pure standard solution of the analyte into the mass spectrometer. First, optimize the cone voltage to maximize the intensity of the precursor ion. With the optimal cone voltage set, select the precursor ion and perform a product ion scan while ramping the collision energy to identify the most intense and stable fragment.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction from Plasma
This protocol is adapted from a validated method for etravirine in plasma and is suitable for removing proteins and phospholipids.[2]
-
Aliquot: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Spike: Add the internal standard solution.
-
Extract: Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Isolate: Carefully transfer the upper organic supernatant to a new tube.
-
Evaporate: Dry the organic solvent under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue with 100 µL of a 50:50 methanol/water solution.[2]
-
Inject: Inject 10 µL of the reconstituted solution onto the LC-MS/MS system.[2]
Protocol 2: MS Parameter Optimization Workflow
This protocol details the steps for fine-tuning key mass spectrometry parameters.
-
Prepare Standard: Prepare a 100-500 ng/mL solution of this compound in your initial mobile phase composition.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10-20 µL/min).
-
Precursor Ion Optimization:
-
Perform a full scan in positive ion mode to locate the [M+H]⁺ ion (~m/z 458.2).
-
Select this m/z and monitor its intensity while ramping the cone voltage (e.g., from 10 V to 60 V).
-
Record the cone voltage that provides the maximum stable signal for the precursor ion.
-
-
Product Ion Optimization:
-
Set the cone voltage to the optimum value determined in the previous step.
-
Set up a product ion scan for the precursor m/z 458.2.
-
Ramp the collision energy (e.g., from 5 eV to 60 eV) and observe the resulting fragmentation pattern.
-
Identify the most abundant and stable product ion(s). Select the primary product ion for your Multiple Reaction Monitoring (MRM) transition.
-
Record the collision energy that yields the highest intensity for your chosen product ion. This will be your optimal collision energy.
-
-
Method Finalization: Enter the optimized cone voltage and collision energy into your MRM method for quantitative analysis.
Visualized Workflows and Guides
Caption: Workflow for optimizing cone voltage and collision energy via direct infusion.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues during method development.
Issue: Low or No Analyte Signal
A complete or significant loss of signal is a common problem that can often be traced to a single root cause.[4] Follow this logical troubleshooting path to identify the issue.
Caption: A troubleshooting decision tree for diagnosing low MS signal intensity.
References
Troubleshooting matrix effects in Etravirine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Etravirine.
Troubleshooting Guides
This section offers a systematic approach to identifying and mitigating matrix effects in your experiments.
Issue: Inconsistent or Inaccurate Etravirine Quantification
If you are observing poor accuracy, precision, or reproducibility in your Etravirine quantification, matrix effects are a likely cause. Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of Etravirine, leading to ion suppression or enhancement.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects in Etravirine quantification?
A1: The primary causes of matrix effects are co-eluting endogenous compounds from the biological matrix, such as phospholipids, salts, and metabolites.[1] These substances can interfere with the ionization of Etravirine in the mass spectrometer source, leading to either suppression or enhancement of the signal.[2] Given that Etravirine is often administered with other antiretroviral drugs, co-administered drugs and their metabolites can also contribute to matrix effects.
Q2: I'm observing ion suppression. What are the immediate steps I can take?
A2: If you suspect ion suppression, consider the following immediate actions:
-
Dilute the sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[3]
-
Optimize chromatographic conditions: Adjusting the gradient, flow rate, or changing the analytical column can help separate Etravirine from the interfering compounds.[2]
-
Check the ion source: Contamination of the ion source can exacerbate matrix effects. Ensure it is clean and properly maintained.[4]
Q3: How do I choose the best sample preparation technique to minimize matrix effects?
A3: The choice of sample preparation is critical for reducing matrix effects. The three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method but is the least effective at removing interfering components like phospholipids, often resulting in significant matrix effects.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT and can provide a cleaner extract, thus reducing matrix effects.[6]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a wide range of interferences, providing the cleanest extracts and minimizing matrix effects.[5][7]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Etravirine analysis?
A4: While not strictly mandatory for all research applications, using a SIL-IS (e.g., Etravirine-d8) is highly recommended and is considered the gold standard for correcting matrix effects. A SIL-IS co-elutes with Etravirine and experiences similar ionization suppression or enhancement, allowing for accurate correction and more reliable quantification.[3]
Q5: My lab uses protein precipitation. How can I improve its performance?
A5: If you must use PPT, you can enhance its effectiveness by incorporating a phospholipid removal step. There are specialized plates and cartridges available that can be used after the initial protein precipitation to specifically remove phospholipids, which are major contributors to matrix effects in plasma samples.[8][9]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Etravirine Quantification
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Variable, can be high but prone to analyte loss through co-precipitation. | Good to excellent (often >85%). | Excellent and reproducible (typically >90%). |
| Matrix Effect | High potential for ion suppression due to residual phospholipids.[5][6] | Reduced matrix effect compared to PPT.[6] | Minimal matrix effect, provides the cleanest extracts.[5][7] |
| Selectivity | Low. | Moderate. | High. |
| Throughput | High. | Low to moderate. | Moderate. |
| Cost & Complexity | Low cost, simple procedure. | Moderate cost and complexity. | Higher cost and more complex method development. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike-In
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of Etravirine in the mobile phase at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established protocol. Spike the Etravirine analytical standard into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the Etravirine analytical standard into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Etravirine in Plasma
This protocol is adapted from a validated method for Etravirine in rat plasma.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., Itraconazole at 10 ng/mL or a SIL-IS).
-
-
Extraction:
-
Add 500 µL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
-
Separation:
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Mandatory Visualization
Etravirine Metabolic Pathway
Etravirine is primarily metabolized in the liver by the cytochrome P450 enzyme system. Understanding this pathway is crucial as co-administered drugs that induce or inhibit these enzymes can affect Etravirine concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 6-Desamino 6-Chloro Etravirine-¹³C₃
Welcome to the technical support center for the HPLC analysis of 6-Desamino 6-Chloro Etravirine-¹³C₃. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists resolve common issues related to chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered with 6-Desamino 6-Chloro Etravirine-¹³C₃?
A1: The most common issues are peak tailing, peak fronting, and peak broadening. Peak tailing is particularly frequent for nitrogen-containing heterocyclic compounds like this one, often due to interactions with the stationary phase.[1][2]
Q2: Why is mobile phase pH so critical for this compound?
A2: The mobile phase pH is a critical factor because it controls the ionization state of the analyte.[3][4] 6-Desamino 6-Chloro Etravirine-¹³C₃ contains basic nitrogen atoms that can be protonated under acidic conditions.[2] Operating at a pH that is not optimized can lead to a mix of ionized and unionized forms, resulting in distorted or split peaks.[4][5] Proper pH control ensures a consistent ionization state, leading to improved peak shape and retention stability.[4][6]
Q3: Can the choice of organic modifier in the mobile phase affect my peak shape?
A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity and peak shape.[7] While both are common in reversed-phase HPLC, they have different properties that can affect interactions between the analyte, mobile phase, and stationary phase. It is often a valuable parameter to investigate during method development.[7]
Q4: How do I know if my column is the source of the problem?
A4: Column degradation is a common cause of poor peak shape.[8] Signs of a failing column include a gradual increase in peak tailing or broadening over time, a significant increase in backpressure, or the appearance of split peaks.[9][10] If you suspect the column, you can try a column flushing procedure or, more definitively, replace it with a new column of the same type to see if the problem resolves.[11]
Troubleshooting Guides
This section provides detailed guidance on identifying and resolving specific peak shape issues.
Guide 1: Resolving Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a frequent challenge. A USP Tailing Factor (Tf) greater than 1.2 often indicates a problem that needs addressing.[8]
Q: My peak for 6-Desamino 6-Chloro Etravirine-¹³C₃ is tailing. What is the primary cause?
A: The most common cause of peak tailing for basic compounds like this is secondary interaction between the analyte and active sites on the stationary phase, particularly ionized residual silanol groups on silica-based columns.[11][12] These interactions create an alternative retention mechanism that delays a portion of the analyte from eluting, causing the tail.[11]
Q: How can I reduce tailing caused by silanol interactions?
A: There are several effective strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, reducing their ability to interact with the positively charged analyte.[8][11] However, ensure the column is stable at low pH.[6]
-
Use a Mobile Phase Additive: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, thereby improving peak shape.[8]
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column surface. Increasing the buffer strength (e.g., from 10 mM to 50 mM) can improve peak symmetry.[8][13]
-
Select a Different Column: Use a modern, high-purity silica column with advanced end-capping (a "base-deactivated" column) designed to minimize silanol activity.[14][15] Columns with polar-embedded phases can also provide shielding for basic compounds.[8][12]
Q: Could something other than silanol interactions be causing the tailing?
A: Yes, other potential causes include:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[1][8] Try reducing the injection volume or diluting the sample.[9]
-
Column Contamination or Void: A buildup of contaminants on the column inlet frit or the formation of a void in the packing material can distort peak shape.[10][11] Try flushing the column or replacing it.
-
Extra-Column Dead Volume: Excessive volume in tubing or fittings between the injector and the detector can cause band broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm) and that all connections are secure.[8][12]
Guide 2: Correcting Peak Fronting
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can significantly impact quantification.
Q: My peak is fronting. What are the likely causes?
A: The most common causes of peak fronting are:
-
Sample Overload: This can refer to either injecting too much mass (concentration overload) or too much volume.[16][17] The sample concentration exceeds the linear capacity of the stationary phase.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread and elute prematurely, leading to fronting.[18][19][20] This effect is most pronounced for early-eluting peaks.[19]
-
Column Degradation: A void or collapse in the column packing bed can lead to a distorted flow path and cause fronting.[16][18]
Q: How do I fix peak fronting?
A: Based on the cause, here are the solutions:
-
For Sample Overload: Reduce the sample concentration by diluting it or decrease the injection volume.[1][18]
-
For Solvent Mismatch: Ideally, dissolve your sample in the initial mobile phase.[8] If this is not possible, use a solvent that is weaker than or equal in strength to the mobile phase.
-
For Column Issues: If you suspect a column void, you can sometimes fix it by reversing the column and flushing it to waste (check manufacturer guidelines first).[11] However, in most cases, the column will need to be replaced.[18]
Guide 3: Minimizing Peak Broadening
Broad peaks can compromise resolution, especially for closely eluting compounds, and reduce sensitivity.
Q: My peak is broader than expected. What should I investigate?
A: Peak broadening can stem from several factors throughout the HPLC system:
-
Column Efficiency Decline: An aging or damaged column will lead to broader peaks.[13]
-
Extra-Column Volume: As with tailing, excessive dead volume in the system (long or wide tubing, large detector cell) will cause peaks to broaden.[12][13]
-
Slow Mass Transfer: This can be caused by using a column with a large particle size or operating at a non-optimal flow rate.[13]
-
Inappropriate Mobile Phase Conditions: A mobile phase with low elution strength can sometimes lead to broader peaks.[13]
-
High Column Temperature: While higher temperatures can decrease viscosity and improve efficiency, excessively high temperatures can sometimes negatively impact peak shape for certain analytes.[21]
Q: What are the solutions for reducing peak broadening?
A:
-
Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.[21]
-
Reduce Extra-Column Volume: Use shorter, narrower-ID tubing and ensure all fittings are properly made.[8]
-
Check the Column: Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm) for higher efficiency.[7][13]
-
Adjust Mobile Phase: A slight increase in the percentage of the organic modifier can sometimes sharpen the peak.[8]
-
Injection Solvent: Ensure the injection solvent is compatible with the mobile phase and consider reducing the injection volume.[13][22]
Quantitative Data Summary
The following tables provide a summary of how different parameters can influence peak shape.
Table 1: Common Peak Shape Problems and Initial Diagnostic Checks
| Problem | Potential Cause | Recommended First Action | Parameter to Check |
| Peak Tailing | Secondary Silanol Interactions | Modify mobile phase pH (lower to ~3) | Tailing Factor |
| Column Overload | Dilute sample 10-fold and re-inject | Peak Shape vs. Concentration | |
| Peak Fronting | Sample Solvent Too Strong | Dissolve sample in mobile phase | Peak Shape |
| Concentration Overload | Reduce injection volume by 50% | Peak Shape vs. Injection Volume | |
| Peak Broadening | Column Degradation | Replace with a new, validated column | Plate Count (N) |
| Extra-Column Dead Volume | Check all tubing and connections | Peak Width |
Table 2: Effect of Mobile Phase pH on Retention and Peak Shape of Basic Compounds
| Mobile Phase pH | Analyte State | Interaction with Silanols | Expected Peak Shape | Expected Retention |
| pH < pKa (e.g., 2.5-3.5) | Mostly Ionized (BH+) | Silanols are protonated (SiOH), minimizing interaction | Good (Symmetrical) | Shorter |
| pH ≈ pKa | Mix of Ionized & Neutral | Variable interactions | Poor (Broad or Split) | Unstable |
| pH > pKa (e.g., 7.0-8.0) | Mostly Neutral (B) | Ionized silanols (SiO-) strongly interact with any residual BH+ | Poor (Tailing) | Longer |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to find the optimal mobile phase pH to achieve a symmetrical peak shape.
-
Preparation:
-
Prepare separate aqueous mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, and 7.0). Use a buffer appropriate for the desired pH range, such as phosphate or acetate.
-
Prepare the organic mobile phase (e.g., Acetonitrile or Methanol).
-
Prepare a stock solution of 6-Desamino 6-Chloro Etravirine-¹³C₃ at a known concentration (e.g., 10 µg/mL) in a 50:50 mixture of water and organic solvent.
-
-
Methodology:
-
Equilibrate the HPLC system with the first mobile phase condition (e.g., 50:50 Aqueous Buffer pH 3.0 : Acetonitrile) until a stable baseline is achieved.
-
Inject the sample solution and record the chromatogram.
-
Repeat the equilibration and injection process for each prepared pH condition.
-
Maintain a consistent column temperature, flow rate, and injection volume for all runs.
-
-
Data Analysis:
-
For each chromatogram, measure the USP Tailing Factor, retention time, and theoretical plates (efficiency).
-
Compare the results to identify the pH that provides the best peak symmetry (Tailing Factor closest to 1.0) and adequate retention.
-
Protocol 2: Sample Solvent and Injection Volume Study
This protocol helps determine if peak distortion is caused by the sample solvent or injection volume.
-
Preparation:
-
Prepare a stock solution of the analyte at a relatively high concentration (e.g., 100 µg/mL) in a strong solvent (e.g., 100% Acetonitrile).
-
Prepare three diluents: (A) 100% Acetonitrile, (B) 50:50 Acetonitrile:Water, and (C) the initial mobile phase composition.
-
From the stock, prepare three separate sample solutions at the same final concentration (e.g., 10 µg/mL), one with each diluent (A, B, and C).
-
-
Methodology:
-
Equilibrate the system with the analytical method's mobile phase.
-
Part 1 (Solvent Effect): Inject a fixed volume (e.g., 5 µL) of each of the three sample solutions (A, B, and C). Record the chromatograms.
-
Part 2 (Volume Effect): Using the sample prepared in the mobile phase (C), inject increasing volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL). Record the chromatograms.
-
-
Data Analysis:
-
Compare the peak shapes from Part 1. If the peak is distorted with solvent A but sharp with solvent C, the issue is a solvent mismatch.
-
Analyze the chromatograms from Part 2. If the peak shape degrades (fronting or broadening) as the volume increases, the issue is mass or volume overload.
-
Visual Diagrams
Caption: Diagram 1: General Troubleshooting Workflow for Poor Peak Shape
Caption: Diagram 2: Decision Tree for Resolving Peak Tailing
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. welch-us.com [welch-us.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 14. agilent.com [agilent.com]
- 15. halocolumns.com [halocolumns.com]
- 16. support.waters.com [support.waters.com]
- 17. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 18. uhplcs.com [uhplcs.com]
- 19. phenomenex.blog [phenomenex.blog]
- 20. lcms.cz [lcms.cz]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 22. quora.com [quora.com]
Addressing low recovery of internal standard in Etravirine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low internal standard (IS) recovery in Etravirine assays.
Troubleshooting Guide: Low Internal Standard Recovery
Low recovery of the internal standard is a critical issue that can compromise the accuracy and reliability of your Etravirine quantification. This guide provides a systematic approach to diagnosing and resolving common causes of low IS recovery.
Q1: My internal standard recovery is unexpectedly low. Where do I start troubleshooting?
A1: A low internal standard recovery can originate from various stages of your analytical workflow. A logical first step is to systematically investigate the sample preparation process, as this is a common source of analyte loss. We recommend a step-by-step evaluation of your extraction procedure.
Below is a troubleshooting workflow to help you pinpoint the issue:
Figure 1: General troubleshooting workflow for low internal standard recovery.
Q2: I'm using Protein Precipitation (PPT). What are the common pitfalls that could lead to low IS recovery for Etravirine?
A2: Protein precipitation is a straightforward method, but several factors can lead to poor recovery of a lipophilic compound like Etravirine and its internal standard.
-
Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate vortexing can lead to incomplete protein removal. This can cause the internal standard to be trapped in the protein pellet.
-
Choice of Precipitating Agent: The choice of organic solvent can impact recovery. Acetonitrile is commonly used, but methanol can also be employed. The efficiency of precipitation and the potential for co-precipitation of the analyte can vary.
-
Adsorption to Precipitated Proteins: Etravirine is highly protein-bound (approximately 99.9%)[1]. If the internal standard shares this characteristic, it may co-precipitate with the plasma proteins, leading to low recovery in the supernatant.
Troubleshooting Steps:
-
Optimize the Precipitant-to-Plasma Ratio: Experiment with different ratios (e.g., 2:1, 3:1, 4:1) of acetonitrile to plasma to ensure complete protein precipitation.
-
Evaluate Different Precipitating Agents: Compare the recovery of your internal standard using acetonitrile versus methanol.
-
Vortex Vigorously and Allow Sufficient Time: Ensure thorough mixing and allow adequate time for the precipitation to complete before centrifugation.
| Condition | Precipitating Agent | Ratio (Solvent:Plasma) | Illustrative IS Recovery (%) | Observations |
| Suboptimal | Acetonitrile | 2:1 | 45% | Incomplete precipitation observed. |
| Optimized | Acetonitrile | 3:1 | 88% | Clear supernatant, complete precipitation. |
| Alternative | Methanol | 3:1 | 75% | May be less efficient for Etravirine. |
This table presents illustrative data based on common bioanalytical observations.
Q3: My Liquid-Liquid Extraction (LLE) is showing low IS recovery. What should I investigate?
A3: For a lipophilic compound like Etravirine, LLE can be effective, but is sensitive to several parameters.
-
Incorrect pH: The pH of the aqueous phase is crucial for ensuring that the analyte and internal standard are in a neutral, non-ionized state to facilitate their transfer into the organic phase.
-
Inappropriate Solvent Polarity: The choice of extraction solvent should match the polarity of Etravirine and its internal standard. Common solvents for Etravirine include ethyl acetate and methyl tert-butyl ether (MTBE).
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and IS, leading to poor recovery.
-
Insufficient Mixing or Phase Separation: Inadequate vortexing will result in poor extraction efficiency, while incomplete phase separation can lead to carryover of the aqueous phase.
Troubleshooting Steps:
-
Optimize the pH of the Sample: Adjust the pH of the plasma sample to be at least 2 pH units above the pKa of any basic functional groups or 2 pH units below the pKa of any acidic functional groups of the internal standard to ensure it is in its neutral form.
-
Test Different Extraction Solvents: Compare the recovery with solvents of varying polarities (e.g., ethyl acetate, MTBE, hexane/isoamyl alcohol mixtures).
-
Break Emulsions: If emulsions form, try centrifugation at higher speeds, adding salt to the aqueous phase, or using a different solvent system.
| Extraction Solvent | Sample pH | Illustrative IS Recovery (%) | Observations |
| Ethyl Acetate | 7.4 (unadjusted) | 60% | Potential for ionization of some internal standards. |
| Ethyl Acetate | 9.0 | 92% | Improved recovery for basic internal standards. |
| MTBE | 9.0 | 89% | Another effective solvent for Etravirine. |
This table presents illustrative data based on common bioanalytical observations.
Q4: I am using Solid-Phase Extraction (SPE) and experiencing low IS recovery. What are the likely causes?
A4: SPE is a powerful technique for sample clean-up, but low recovery can occur at several steps.
-
Inappropriate Sorbent Choice: The sorbent chemistry (e.g., C18, C8) must be suitable for retaining the lipophilic Etravirine and its internal standard from the sample matrix.
-
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, causing premature elution of the internal standard. Conversely, the elution solvent may be too weak to fully recover the IS from the sorbent.
-
Sample Breakthrough: If the sample is loaded too quickly or the sorbent capacity is exceeded, the internal standard may not be retained and will be lost in the loading effluent.
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of the internal standard in the mass spectrometer, leading to an apparent low recovery.
Troubleshooting Steps:
-
Optimize Wash Solvents: Evaluate different compositions of your wash solvent. Start with a weak solvent (e.g., 5% methanol in water) and gradually increase the organic content to find the point where interferences are removed without eluting the internal standard.
-
Strengthen the Elution Solvent: Ensure your elution solvent is strong enough to fully desorb the internal standard. This may involve increasing the percentage of organic solvent or adding a small amount of a modifier like ammonium hydroxide for basic compounds.
-
Check for Breakthrough: Collect and analyze the flow-through from the loading and wash steps to see if the internal standard is being lost.
| SPE Step | Solvent Composition | Illustrative IS Recovery (%) | Interpretation |
| Wash | 30% Methanol in Water | 55% | IS is prematurely eluting. |
| Optimized Wash | 10% Methanol in Water | 91% | Interferences removed, IS retained. |
| Elution | 70% Acetonitrile in Water | 65% | Incomplete elution of IS. |
| Optimized Elution | 90% Acetonitrile with 2% NH4OH | 94% | Complete elution of IS. |
This table presents illustrative data based on common bioanalytical observations.
Experimental Protocols
1. Protein Precipitation (PPT) Protocol for Etravirine Analysis
-
Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Itraconazole in methanol or deuterated Etravirine in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE) Protocol for Etravirine Analysis
-
Sample Aliquoting: Aliquot 200 µL of plasma sample into a glass tube.
-
pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the phases.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution and Injection: Reconstitute in mobile phase and inject into the LC-MS/MS system.
3. Solid-Phase Extraction (SPE) Protocol for Etravirine Analysis
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation, Reconstitution, and Injection: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q: What is an ideal internal standard for Etravirine analysis? A: The ideal internal standard is a stable isotope-labeled (SIL) version of Etravirine, such as Etravirine-d8. A SIL internal standard has nearly identical physicochemical properties to the analyte and will behave very similarly during sample preparation and ionization, thus providing the most accurate correction for any variability. If a SIL IS is not available, a structural analog with similar properties, such as itraconazole, has been successfully used.[2]
Q: Could matrix effects be the cause of my low internal standard recovery? A: Yes, matrix effects can significantly impact the ionization of the internal standard in the mass spectrometer, leading to ion suppression and an apparent low recovery. This is particularly relevant if you are using a non-SIL internal standard that may not co-elute perfectly with Etravirine. To investigate this, you can perform a post-extraction addition experiment where you compare the response of the internal standard in a neat solution versus the response when spiked into an extracted blank plasma sample. A significant difference in response indicates the presence of matrix effects.
Q: How can I assess the stability of my internal standard during sample processing? A: To assess stability, you can perform several experiments:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples containing the internal standard after subjecting them to several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Bench-Top Stability: Leave QC samples on the bench at room temperature for a period that mimics your typical sample processing time and then analyze them.
-
Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a certain period (e.g., 24 hours) to check for degradation after processing. For Etravirine, studies have shown it to be stable in plasma for at least 12 hours at room temperature and through three freeze-thaw cycles.[2]
Q: Can the choice of blood collection tube affect my internal standard recovery? A: Yes, the anticoagulant used in blood collection tubes can sometimes interfere with the assay. It is important to be consistent with the type of collection tube used for all samples, including those for calibration standards and QCs. K2EDTA is a commonly used anticoagulant for such studies.
Q: What are the key physicochemical properties of Etravirine that I should consider? A: Etravirine is a highly lipophilic compound with low aqueous solubility. It is a weak base. These properties are critical when designing your extraction method. Its lipophilicity suggests that it will have a high affinity for non-polar organic solvents in LLE and reversed-phase sorbents in SPE. Its low aqueous solubility means that care must be taken during the reconstitution step to ensure it fully dissolves in the mobile phase.
Visualizing Experimental Workflows
Figure 2: A generalized workflow for Etravirine sample preparation and analysis.
References
Overcoming poor reproducibility in Etravirine bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Etravirine. Our aim is to help researchers, scientists, and drug development professionals overcome issues related to poor reproducibility and ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
General Issues
Q1: We are observing significant variability in our Etravirine quantification results between different analytical runs. What are the potential causes?
A1: Poor inter-run reproducibility is a common challenge in bioanalysis and can stem from several factors. Key areas to investigate include:
-
Inconsistent Sample Preparation: Variations in extraction efficiency between batches can lead to significant differences. Ensure that sample preparation steps, such as protein precipitation or liquid-liquid extraction, are performed consistently.[1][2]
-
Matrix Effects: The composition of biological matrices can vary between lots, leading to differential ion suppression or enhancement in LC-MS/MS analysis.[3][4] It is crucial to evaluate matrix effects during method validation.
-
Instrument Performance: Fluctuations in instrument sensitivity, such as a dirty ion source or detector fatigue, can cause variability. Regular cleaning and performance checks are essential.[5]
-
Standard and Quality Control (QC) Sample Stability: Degradation of Etravirine in stock solutions or QC samples can lead to inaccurate quantification. Ensure proper storage conditions and verify stability as per regulatory guidelines.[1][6]
Sample Preparation
Q2: Our recovery of Etravirine from plasma samples is consistently low. How can we improve it?
A2: Low recovery is often linked to the sample extraction procedure. Consider the following:
-
Choice of Extraction Solvent: For liquid-liquid extraction (LLE), ensure the solvent is optimal for Etravirine. Ethyl acetate has been shown to be effective.[1][2] For protein precipitation (PPT), ensure the organic solvent (e.g., methanol, acetonitrile) effectively precipitates proteins without causing Etravirine to co-precipitate.
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of Etravirine. Experiment with adjusting the pH to optimize the recovery.
-
Thorough Mixing and Centrifugation: Ensure vigorous and consistent vortexing to facilitate the transfer of Etravirine into the extraction solvent. Proper centrifugation is critical for clean phase separation.
Q3: We are struggling with matrix effects in our LC-MS/MS assay for Etravirine. What strategies can we employ to minimize them?
A3: Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact ionization efficiency, leading to poor accuracy and precision.[3][4][7] To mitigate this:
-
Improve Sample Clean-up: While protein precipitation is a simple technique, it may not be sufficient to remove interfering phospholipids. Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate Etravirine from the matrix components is a key strategy. This can involve using a different column, modifying the mobile phase composition, or using a gradient elution.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d8-Etravirine) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the Etravirine concentration remains above the lower limit of quantification (LLOQ).
Chromatography
Q4: We are observing poor peak shape (tailing or fronting) for Etravirine. What are the likely causes and solutions?
A4: Suboptimal peak shape can compromise the accuracy of integration and, consequently, the quantification.
-
Column Contamination: Residual matrix components can accumulate on the column, leading to peak tailing. Regular column flushing and the use of a guard column can help.[9]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Etravirine and its interaction with the stationary phase. Ensure the pH is appropriate for the column chemistry.
-
Secondary Interactions: Peak tailing can occur due to secondary interactions between the analyte and the column packing material. Using a column with end-capping can minimize this.[9]
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Try to match the injection solvent to the initial mobile phase conditions.[9]
Q5: The retention time for Etravirine is shifting between injections. What should we investigate?
A5: Retention time shifts can indicate instability in the chromatographic system.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention time.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or pump performance can lead to shifts. Ensure accurate preparation and proper pump priming and purging.[5]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using gradient elution.
Troubleshooting Workflows
Below are diagrams illustrating logical steps for troubleshooting common issues in Etravirine bioanalysis.
Caption: Troubleshooting logic for poor reproducibility in Etravirine bioanalysis.
Caption: Standard workflow for Etravirine bioanalysis using LC-MS/MS.
Data and Protocols
Summary of Etravirine Bioanalytical Method Parameters
| Parameter | Method 1 (Rat Plasma)[1] | Method 2 (Human Plasma)[10] | Method 3 (Rat Plasma)[2] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction (Ethyl Acetate) | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Internal Standard | Itraconazole | Lopinavir-d8, Methyl Indinavir | Itraconazole |
| Chromatographic Column | XTerra MS C18 | Waters Sunfire C18 (100 x 2.1 mm, 3.5 µm) | Not specified |
| Mobile Phase | A: 2 mM Ammonium Acetate + 0.1% Formic AcidB: 0.1% Formic Acid in Methanol (Gradient) | Gradient Elution | 20 mM KH2PO4 in Water (40%) and Acetonitrile (60%), pH 3.2 |
| Linear Range | 1 - 100 ng/mL | 40 ng/mL (LLOQ) | 1 - 100 ng/mL |
| Intra-day Precision | < 10% | -14.3% to 12.3% | Not specified |
| Inter-day Precision | < 10% | -14.3% to 12.3% | Not specified |
| Accuracy | Within ±10% | 80% to 120% | Not specified |
Etravirine Stability Data in Plasma
| Stability Condition | Concentration | Duration | Stability | Reference |
| Freeze-Thaw | Low and High QC | 3 Cycles | Stable | [1] |
| Room Temperature (Extracted Sample) | Low and High QC | 12 hours | Stable | [1] |
| Refrigerated (Plasma) | Low and High QC | 12 hours | Stable | [1] |
| Long-term (-80°C) | Low and High QC | 30 days | Stable | [1] |
Detailed Experimental Protocol: Liquid-Liquid Extraction for Etravirine in Plasma[1][2]
This protocol is a generalized procedure based on published methods.
-
Sample Thawing: Thaw plasma samples from -80°C storage at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution (e.g., Itraconazole at 10 ng/mL) to each plasma sample, standard, and QC, except for the blank matrix.
-
Extraction: Add 500 µL of ethyl acetate to each tube.
-
Mixing: Vortex the tubes vigorously for at least 30 seconds to ensure thorough mixing and facilitate the extraction of Etravirine into the organic layer.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10-20 minutes to achieve a clear separation of the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new set of clean tubes, avoiding any disturbance of the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50% methanol in water). Vortex to ensure the complete dissolution of the residue.
-
Final Centrifugation: Centrifuge the reconstituted samples to pellet any remaining particulate matter.
-
Injection: Transfer the supernatant to autosampler vials and inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.
This technical support guide is intended to provide a starting point for troubleshooting issues in Etravirine bioanalysis. For specific applications, further optimization and validation according to regulatory guidelines are essential.[11][12][13][14][15]
References
- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. eijppr.com [eijppr.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. zefsci.com [zefsci.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. www.iristech.net. ClinMass® Optimization Mixes [iristech.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. fda.gov [fda.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Selecting the right mobile phase for Etravirine and its labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for selecting the appropriate mobile phase for the analysis of Etravirine and its labeled standard using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phases for Etravirine analysis by reverse-phase HPLC?
A1: A common starting point for reverse-phase HPLC analysis of Etravirine is a combination of an aqueous buffer and an organic solvent. Commonly used mobile phases consist of buffers like ammonium acetate or potassium dihydrogen phosphate mixed with organic modifiers such as acetonitrile or methanol.[1][2][3][4] The exact ratio of the aqueous to the organic phase will depend on the specific column and instrumentation used.
Q2: When should I use a gradient elution versus an isocratic elution?
A2: An isocratic elution, which uses a constant mobile phase composition, is simpler and can be sufficient for routine analysis where Etravirine is well-separated from other components.[2][5] However, a gradient elution, where the mobile phase composition changes over time, is often necessary when analyzing Etravirine in the presence of impurities or other complex matrix components.[1][6][7] A gradient can help to resolve closely eluting peaks and improve peak shape for late-eluting compounds.[1]
Q3: What additives can be used in the mobile phase to improve peak shape and ionization in LC-MS?
A3: For LC-MS analysis, additives like formic acid are frequently included in the mobile phase.[2][6][7] Formic acid helps to acidify the mobile phase, which can improve the peak shape of Etravirine and enhance its ionization in the mass spectrometer source, typically leading to better sensitivity in positive ion mode.[6][7]
Q4: How do I choose a suitable internal standard for Etravirine quantification?
A4: The ideal internal standard should be structurally similar to the analyte and have a similar retention time without co-eluting. For Etravirine, common internal standards include itraconazole and fenofibrate.[2][3][6][7][8] A labeled standard of Etravirine (e.g., Etravirine-¹³C₆) is the most suitable internal standard for LC-MS/MS analysis as it co-elutes with the analyte and corrects for matrix effects and ionization suppression more effectively.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH with a suitable buffer or additive like formic acid.[2][3] - Reduce the injection volume or sample concentration. - Consider a different column chemistry or add a competing base to the mobile phase if tailing is observed for the basic Etravirine molecule. |
| Co-elution of Etravirine with impurities or its labeled standard | - Insufficient separation power of the mobile phase. - Inadequate column chemistry. | - Optimize the mobile phase composition. Try different organic solvents (acetonitrile vs. methanol) or adjust the buffer concentration.[1] - Switch from an isocratic to a gradient elution to improve resolution.[1] - Evaluate a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Low sensitivity in LC-MS | - Poor ionization of Etravirine. - Ion suppression from the mobile phase or matrix. | - Add a modifier like formic acid to the mobile phase to enhance protonation and signal in positive ion mode.[6][7] - Ensure the mobile phase is prepared with high-purity, LC-MS grade solvents and additives. - Optimize the sample preparation method to remove interfering matrix components. |
| Inconsistent retention times | - Inadequate column equilibration. - Mobile phase instability or improper preparation. - Fluctuations in column temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[1] - Use a column oven to maintain a constant and stable temperature.[1] |
Experimental Protocols
Table 1: Example HPLC and LC-MS/MS Mobile Phase Compositions for Etravirine Analysis
| Method | Aqueous Phase (A) | Organic Phase (B) | Elution Type | Internal Standard | Reference |
| HPLC-UV | 20 mM Potassium Dihydrogen Phosphate (pH 3.2) | Acetonitrile | Isocratic (40:60 A:B) | Itraconazole | [3] |
| UPLC | 0.04M Ammonium Acetate (pH 6.0) | Methanol:Acetonitrile (50:50 v/v) | Gradient | Not Specified | [1] |
| LC-MS/MS | 2 mM Ammonium Acetate with 0.1% Formic Acid | 0.1% Formic Acid in Methanol | Gradient | Itraconazole | [2][6][7] |
| HPLC-UV | 10 mM Ammonium Acetate (pH 4.5) | Acetonitrile | Isocratic (10:90 A:B) | Not Specified | [10] |
| HPLC-UV | Water | Acetonitrile | Isocratic (15:85 A:B) | Fenofibrate | [8] |
| LC-MS/MS | 10 mM Formic Acid in Water | 10 mM Formic Acid in 50:50 Acetonitrile:Methanol | Gradient | Etravirine-¹³C₆ | [9] |
Visualizations
Caption: Workflow for mobile phase selection for Etravirine analysis.
Caption: Troubleshooting decision tree for common Etravirine chromatography issues.
References
- 1. A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities [scirp.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dealing with co-eluting interferences in Etravirine LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Etravirine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to co-eluting interferences in Etravirine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in Etravirine LC-MS analysis?
A1: Co-eluting interferences in Etravirine LC-MS analysis can originate from several sources:
-
Metabolites: Etravirine is extensively metabolized by cytochrome P450 enzymes (primarily CYP2C19, CYP3A4, and CYP2C9) into hydroxylated metabolites and their subsequent glucuronide conjugates.[1][2] These metabolites can have similar chromatographic behavior to the parent drug and may co-elute.
-
Co-administered Drugs: Etravirine is often administered as part of a combination antiretroviral therapy. Other antiretrovirals, such as protease inhibitors (e.g., darunavir, ritonavir) and other non-nucleoside reverse transcriptase inhibitors (NNRTIs), can potentially co-elute with Etravirine.[3] Additionally, other commonly co-administered drugs for treating co-morbidities can also cause interference.
-
Endogenous Matrix Components: Components from the biological matrix, such as plasma or serum, can co-elute and cause ion suppression or enhancement. Phospholipids are a major contributor to matrix effects in plasma samples.
-
Impurities and Degradants: Process-related impurities from the drug synthesis or degradation products formed during sample storage and handling can also lead to interfering peaks.
Q2: How can I detect if I have a co-eluting interference?
A2: Detecting co-eluting interference requires careful data analysis:
-
Peak Shape Analysis: Look for non-symmetrical peak shapes, such as peak fronting, tailing, or the appearance of shoulders on the Etravirine peak. These can be indicators of an underlying, unresolved peak.
-
Mass Spectral Analysis: Examine the mass spectra across the width of the chromatographic peak. If the spectra are not consistent across the peak, it suggests the presence of more than one compound.
-
Multiple Reaction Monitoring (MRM) Ratios: If you are monitoring multiple MRM transitions for Etravirine, a change in the ratio of these transitions across the peak is a strong indicator of co-elution.
-
Blank Matrix Analysis: Analyze blank matrix samples (plasma, serum, etc.) to identify endogenous interferences that may be present at the retention time of Etravirine.
Q3: My Etravirine peak is showing significant tailing. What could be the cause and how can I fix it?
A3: Peak tailing for Etravirine, a basic compound, can be caused by several factors:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the surface of silica-based C18 columns can interact with the basic Etravirine molecule, leading to peak tailing.
-
Column Contamination: Buildup of matrix components or strongly retained compounds on the column can lead to poor peak shape.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of Etravirine and its interaction with the stationary phase.
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Etravirine to ensure a consistent ionization state.
-
Incorporate an Additive: Adding a small amount of a basic modifier like ammonium hydroxide or a competing base to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
-
Column Washing: Implement a robust column washing procedure between runs to remove strongly retained matrix components.
Troubleshooting Guides
Issue 1: Poor resolution between Etravirine and its hydroxylated metabolites.
Scenario: You observe a broad or shouldered peak for Etravirine, and suspect co-elution with one of its hydroxylated metabolites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Confirm Co-elution: As a first step, confirm that the peak distortion is due to a co-eluting metabolite. Examine the mass spectra across the peak for the presence of the metabolite's m/z.
-
Modify Gradient Elution: Often, a simple modification of the gradient can resolve co-eluting peaks. Try decreasing the initial percentage of the organic solvent or using a shallower gradient to increase the separation between Etravirine and its more polar metabolites.
-
Evaluate Alternative Stationary Phases: If gradient optimization is insufficient, consider a column with a different selectivity. While C18 is commonly used, a phenyl-hexyl or cyano phase may offer different interactions and improve resolution.
-
Optimize Mobile Phase pH: Small changes in the mobile phase pH can alter the retention times of both Etravirine and its hydroxylated metabolites, potentially improving their separation.
Issue 2: Ion suppression or enhancement affecting quantitation.
Scenario: Your quality control samples are failing, showing poor accuracy and precision, suggesting a matrix effect issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Detailed Steps:
-
Confirm Matrix Effects: Use post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram. Alternatively, compare the response of Etravirine in a clean solution versus a post-extraction spiked matrix sample.
-
Optimize Sample Preparation: Protein precipitation is a quick but often "dirty" sample preparation method. Switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components.
-
Modify Chromatographic Conditions: Adjust your gradient to ensure that Etravirine elutes in a "clean" region of the chromatogram, away from the areas of significant ion suppression identified in your post-column infusion experiment.
-
Utilize a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS for Etravirine will co-elute with the analyte and experience the same matrix effects, thus providing the most accurate compensation and improving the precision of your results.
Data and Methodologies
Table 1: MRM Transitions for Etravirine and Potential Interferences
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Etravirine | 436.0 | 225.1 | Positive |
| 436.0 | 359.0 | Positive | |
| Hydroxylated Metabolite | 452.0 | 225.1 | Positive |
| Darunavir | 548.2 | 392.2 | Positive |
| Ritonavir | 721.3 | 296.2 | Positive |
| Raltegravir | 445.1 | 109.0 | Positive |
| Maraviroc | 514.3 | 193.2 | Positive |
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol provides a general framework for the analysis of Etravirine in human plasma. Optimization may be required based on the specific instrumentation and interferences encountered.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., Etravirine-d8).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: See Table 1.
Disclaimer: This information is intended for guidance and educational purposes only. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols and regulatory requirements.
References
- 1. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing sensitivity for low-level detection of Etravirine using a labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Etravirine. The focus is on enhancing sensitivity through the use of a labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard recommended for enhancing the sensitivity of Etravirine detection?
A stable isotope-labeled internal standard, such as Etravirine-d8 or Etravirine-¹³C₆, is highly recommended because it has nearly identical chemical and physical properties to the unlabeled Etravirine analyte.[1] This ensures that it behaves similarly during sample preparation, chromatography, and ionization.[1] The key advantage is its ability to effectively compensate for variations in the analytical process, most notably the matrix effect, which can cause ion suppression or enhancement and significantly impact the accuracy and sensitivity of quantification at low levels.[2] By co-eluting with the analyte, the SIL internal standard experiences similar matrix effects, allowing for a more reliable and reproducible measurement of the analyte-to-internal standard peak area ratio, which is crucial for accurate quantification.[2]
Q2: What is the "matrix effect" and how does a labeled standard help mitigate it in Etravirine analysis?
The matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting components from the sample matrix (e.g., plasma, tissue homogenate).[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the measurement, especially at low concentrations.[3] A SIL internal standard co-elutes with Etravirine and is affected by the matrix in a nearly identical way.[4] Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even if both are suppressed or enhanced, leading to more accurate and reliable quantification.[2] For instance, one study on Etravirine in rat plasma noted ion suppression, but the use of an internal standard helped to ensure the reliability of the assay.[5]
Q3: Can I use a non-labeled internal standard for Etravirine analysis? What are the potential drawbacks for low-level detection?
Yes, a non-labeled internal standard, typically a structural analog of the analyte (e.g., itraconazole for Etravirine), can be used.[5] However, for low-level detection, this approach has significant drawbacks. A structural analog may have different chromatographic retention times and ionization efficiencies compared to Etravirine.[1] This means it may not experience the same degree of matrix effect as the analyte, leading to less effective compensation and potentially compromising the accuracy and precision of the results at the lower limit of quantification (LLOQ).[6] While methods using unlabeled standards have achieved LLOQs of 1 ng/mL, those employing labeled standards have reported LLOQs below 0.5 ng/mL, suggesting enhanced sensitivity with the latter.[5][7]
Q4: What are the typical precursor and product ions for Etravirine and its labeled standards in MS/MS analysis?
In positive ion mode electrospray ionization (ESI+), the precursor ion for Etravirine is typically the protonated molecule [M+H]⁺. The specific m/z values for precursor and product ions can vary slightly based on the instrument and tuning, but common transitions are:
-
Etravirine: Precursor [M+H]⁺ at m/z 435.9, with a common product ion at m/z 163.6.[5]
-
Etravirine-¹⁵N₂, ¹³C₁ (EVIS): Precursor [M+H]⁺ at m/z 440.1, with a product ion at m/z 166.1.[8]
-
Etravirine-d8: The specific transitions would depend on the position of the deuterium labels.
-
Etravirine-¹³C₆: The precursor ion would be at m/z 441.9.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Sensitivity / High LLOQ | Significant Matrix Effect: Co-eluting endogenous compounds from the biological matrix are suppressing the Etravirine signal.[3] | 1. Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects.[4] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate Etravirine from matrix interferences.[2] 3. Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove more matrix components. |
| High Variability in Replicate Injections at Low Concentrations | Inconsistent Ion Suppression: The matrix effect is varying between injections, which is not being adequately corrected by a non-labeled internal standard.[1] | 1. Switch to a SIL Internal Standard: Its co-elution and similar ionization behavior will better track and correct for this variability.[2] 2. Check for Carryover: Ensure the autosampler wash procedure is adequate to prevent carryover from higher concentration samples. |
| Non-linear Calibration Curve at the Low End | Analyte Adsorption: Etravirine may be adsorbing to plasticware or parts of the LC system at very low concentrations. | 1. Use Low-Adsorption Vials and Plates: Polypropylene is often a good choice. 2. Condition the LC System: Inject a few high-concentration samples before starting the analytical run to passivate active sites. |
| Internal Standard Signal is Unstable or Drifts | IS Preparation Error: Inconsistent concentration of the internal standard across samples. Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector voltage. | 1. Review IS Addition Procedure: Ensure the internal standard is accurately and consistently added to all samples, standards, and QCs as early as possible in the workflow.[1] 2. Monitor System Suitability: Check the stability of the MS signal with a constant infusion of a standard solution before running the batch. |
| Labeled and Unlabeled Peaks are Not Symmetrical or Do Not Co-elute Perfectly | Isotope Effect: Deuterium-labeled standards can sometimes elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.[6] Poor Chromatography: Column degradation or inappropriate mobile phase can lead to poor peak shape. | 1. Confirm Co-elution: While a slight shift may be acceptable, ensure the peaks are within a very narrow retention time window to experience similar matrix effects. If the separation is significant, consider a ¹³C or ¹⁵N labeled standard, which are less prone to this effect. 2. Troubleshoot Chromatography: Check for high backpressure, flush the column, or replace it if it's old. Ensure the mobile phase is correctly prepared. |
Data Presentation
Table 1: Comparison of LC-MS/MS Methods for Etravirine Quantification
| Parameter | Method with Labeled IS[7] | Method with Unlabeled IS[5] |
| Internal Standard | Etravirine-¹³C₆ | Itraconazole |
| Matrix | Macaque Plasma, Vaginal Secretions, Tissue | Rat Plasma |
| Sample Preparation | Acetonitrile Precipitation | Ethyl Acetate Extraction |
| LC Column | EMD Chromolith® Performance RP-18e | XTerra MS C₁₈ |
| LLOQ | 0.1 ng/mL (in plasma) | 1 ng/mL |
| Calibration Range | 0.1 - 100 ng/mL | 1 - 100 ng/mL |
| Intra-assay Precision (%CV) | 3.44% | Within ±10% |
| Intra-assay Accuracy (%Bias) | 1.08% | Within ±10% |
Table 2: Mass Spectrometry Parameters for Etravirine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Etravirine | 435.9 | 163.6 | 39 | [5] |
| Itraconazole (IS) | 706.7 | 392.6 | 25 | [5] |
| Etravirine-¹⁵N₂, ¹³C₁ (IS) | 440.1 | 166.1 | Not Specified | [8] |
Experimental Protocols
Methodology for Etravirine Analysis using a Labeled Internal Standard (Adapted from[8])
-
Internal Standard Preparation: A working solution of Etravirine-¹³C₆ is prepared at a concentration of 10 ng/mL in acetonitrile.
-
Sample Preparation (Plasma):
-
To a plasma sample, add the Etravirine-¹³C₆ internal standard solution at a 1:10 (v/v) ratio, resulting in a final IS concentration of 1 ng/mL.
-
Perform protein precipitation by adding cold acetonitrile.
-
Vortex the mixture vigorously.
-
Centrifuge for 10 minutes at 10,000 RPM.
-
Filter the supernatant using a 0.22 µm PVDF syringe filter.
-
Transfer the filtered solution to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: EMD Chromolith® Performance RP-18e, 100-3mm.
-
Mobile Phase A: Water with 10 mM formic acid.
-
Mobile Phase B: 1:1 acetonitrile:methanol with 10 mM formic acid.
-
Gradient Elution: A gradient is run over 8.5 minutes, starting at 2% B, ramping to 100% B, holding, and then re-equilibrating.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion ESI mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Etravirine and Etravirine-¹³C₆.
-
Methodology for Etravirine Analysis using a Non-Labeled Internal Standard (Adapted from[6])
-
Internal Standard Preparation: A working solution of itraconazole is prepared at 10 ng/mL in ethyl acetate.
-
Sample Preparation (Rat Plasma):
-
To 100 µL of plasma sample, add 500 µL of the itraconazole internal standard solution.
-
Vortex to mix.
-
Centrifuge to separate the layers.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of air.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: XTerra MS C₁₈, 50 mm x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A gradient is run over 8 minutes, starting at 40% B and increasing to 100% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: 3200 QTRAP® LC/MS/MS or equivalent with a TurboIonSpray source.
-
Detection: MRM in positive ion mode, monitoring transitions m/z 435.9 → 163.6 for Etravirine and m/z 706.7 → 392.6 for itraconazole.[5]
-
Visualizations
Caption: Workflow for Etravirine quantification using a labeled standard.
Caption: Logic of using a labeled standard to correct for matrix effects.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Etravirine Assays Utilizing Diverse Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various bioanalytical methods for the quantification of Etravirine, a non-nucleoside reverse transcriptase inhibitor, in biological matrices. A key focus of this comparison is the impact of different internal standards on assay performance. The selection of an appropriate internal standard is critical for correcting sample variability during preparation and analysis, thereby ensuring the accuracy and precision of the obtained results.
The Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest. It is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, before any sample processing steps. The internal standard helps to compensate for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard for Etravirine analysis would be its stable isotope-labeled counterpart, such as Etravirine-¹³C₆ or Etravirine-d₈, as it co-elutes with the analyte and exhibits nearly identical behavior during extraction and ionization. However, other structurally similar compounds like Itraconazole have also been successfully employed.
Figure 1: Generalized workflow for the bioanalysis of Etravirine using LC-MS/MS with an internal standard.
Comparison of Etravirine Assays with Different Internal Standards
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of Etravirine, categorized by the internal standard used.
Table 1: Assay Performance with Stable Isotope-Labeled Internal Standards
| Parameter | Etravirine-¹³C₆[1][2] | Etravirine-d₈[3] |
| Matrix | Pigtail Macaque Plasma, Vaginal Secretions, Vaginal Tissue | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Linearity Range | 0.1–100 ng/mL | Not explicitly stated |
| LLOQ | 0.1 ng/mL | Not explicitly stated |
| Accuracy | Within ±15% (implied by validation guidelines) | Not explicitly stated |
| Precision | Within 15% (implied by validation guidelines) | Not explicitly stated |
Table 2: Assay Performance with Structurally Analogous Internal Standards
| Parameter | Itraconazole[4][5] | Ritonavir analog, methyl indinavir, and lopinavir-d8[6] |
| Matrix | Rat Plasma | Human Plasma |
| Linearity Range | 1–100 ng/mL | Not explicitly stated |
| LLOQ | 1 ng/mL[4] | 40 ng/mL[6] |
| Accuracy | Within ±10%[4] | -14.3% to 12.3%[6] |
| Precision (Intra- & Inter-day) | Within ±10%[4] | -14.3% to 12.3%[6] |
Detailed Experimental Protocols
Method 1: Etravirine-¹³C₆ as Internal Standard[1]
-
Sample Preparation: A single-step protein precipitation is performed using acetonitrile after the addition of the internal standard solution (ETR-¹³C₆).
-
Chromatography: Liquid chromatography is performed using a triple quadrupole mass spectrometer.
-
Detection: Quantification is achieved using positive ion electrospray triple quadrupole mass spectrometry.
Method 2: Itraconazole as Internal Standard[4]
-
Sample Preparation: Analytes are extracted from rat plasma using ethyl acetate.
-
Chromatography: Separation is achieved on a reverse-phase XTerra MS C₁₈ column with a mobile phase gradient of 2 mM ammonium acetate aqueous solution with 0.1% formic acid and 0.1% formic acid in methanol.
-
Detection: The analytes are monitored by tandem mass spectrometry with positive electrospray ionization. The precursor/product transitions (m/z) are 435.9→163.6 for etravirine and 706.7→392.6 for itraconazole.[4]
Logical Relationship in Bioanalytical Method Validation
The validation of a bioanalytical method is a comprehensive process to ensure its suitability for its intended purpose. This involves evaluating several parameters to demonstrate the method's reliability.
References
- 1. Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle: Comparing 13C3 and D6 Labeled Internal Standards for Etravirine Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the non-nucleoside reverse transcriptase inhibitor, etravirine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mitigating matrix effects and other sources of analytical variability. This guide provides an in-depth comparison of two commonly employed SILs for etravirine: carbon-13 (¹³C) and deuterium (D) labeled standards.
While the ideal SIL perfectly co-elutes with the analyte and exhibits identical ionization behavior, subtle differences between ¹³C and deuterium labeling can impact assay performance. Generally, ¹³C-labeled internal standards are considered superior to their deuterated counterparts.[1][2] This is primarily because the larger mass difference and potential for changes in bond strength with deuterium substitution can sometimes lead to a chromatographic shift, known as the "isotope effect".[3] This separation can result in differential matrix effects between the analyte and the internal standard, potentially compromising the accuracy of quantification.
This guide will delve into the practical implications of these differences, presenting available experimental data for both a ¹³C-labeled and a deuterated etravirine internal standard to inform your selection process.
Performance Data: A Comparative Analysis
The following tables summarize validation data from studies utilizing either a ¹³C-labeled or a deuterated internal standard for the LC-MS/MS analysis of etravirine. While a direct head-to-head study using 13C3 and D6-etravirine was not identified in the available literature, a comparison of data from separate, well-documented studies provides valuable insights into their respective performances.
For this comparison, we will examine data for ¹³C₆-Etravirine and d8-Etravirine . The principles discussed are directly applicable to 13C3 and D6 variants.
Table 1: Quantitative Performance of ¹³C₆-Etravirine Internal Standard
| Validation Parameter | Result |
| Accuracy | Within ± 15% of the nominal concentration |
| Precision (CV%) | ≤ 15% |
| Recovery | Consistent and reproducible across different concentrations |
| IS-Normalized Matrix Effect | Acceptable (within ± 15%) |
Data summarized from a study quantifying etravirine in peripheral blood mononuclear cells (PBMCs). The use of a ¹³C-labeled internal standard demonstrated acceptable accuracy, precision, and matrix effect compensation as per FDA and EMA guidelines.[4]
Table 2: Quantitative Performance of d8-Etravirine Internal Standard
| Validation Parameter | Result |
| Application | Simultaneous quantification of darunavir and etravirine in PBMCs |
| Performance Note | Successfully applied in a clinical setting with a large patient cohort |
A study utilizing ETR-d8 for etravirine quantification in PBMCs demonstrated the successful application of this internal standard in a clinical study. While detailed validation parameters were not fully reported in the abstract, its use in a large cohort suggests acceptable performance.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for etravirine analysis using stable isotope-labeled internal standards.
Protocol 1: Etravirine Analysis using ¹³C₆-Etravirine Internal Standard in PBMCs[4]
1. Sample Preparation:
- Peripheral blood mononuclear cells (PBMCs) are isolated by density gradient centrifugation.
- To the cell pellet, an internal standard working solution containing ¹³C₆-Etravirine is added.
- The sample undergoes sonication, centrifugation, and the supernatant is dried.
- The residue is reconstituted before injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- Chromatography: Reversed-phase ultra-high performance liquid chromatography (UHPLC).
- Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
- Mass Spectrometer Parameters: Optimized for etravirine and ¹³C₆-Etravirine transitions.
3. Validation:
- The method is validated according to FDA and EMA guidelines, assessing accuracy, precision, recovery, and matrix effect.
Protocol 2: Etravirine Analysis using d8-Etravirine Internal Standard in PBMCs[5]
1. Sample Preparation:
- PBMCs are isolated using density gradient centrifugation.
- Drug extraction is performed with a methanol-water solution containing the deuterated internal standard (ETR-d8).
2. LC-MS/MS Conditions:
- Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) on an RP18 column.
- Detection: Tandem mass spectrometry.
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the underlying principles of choosing an appropriate internal standard, the following diagrams are provided.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Standards Enhance Accuracy and Precision in Etravirine Quantification
A comparative analysis of bioanalytical methods demonstrates the superiority of stable isotope-labeled internal standards for the quantification of the antiretroviral drug Etravirine in biological matrices. Data consistently reveals that the use of an isotopic standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays leads to improved accuracy, precision, and reliability compared to methods employing non-isotopic standards.
The accurate measurement of Etravirine, a non-nucleoside reverse transcriptase inhibitor, is crucial for therapeutic drug monitoring and pharmacokinetic studies in HIV-infected patients. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] A key factor in the robustness of these assays is the choice of internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis.[2]
Superior Performance with Isotopic Standards
Stable isotope-labeled (SIL) internal standards are considered the 'gold standard' in LC-MS/MS-based bioanalysis.[2] This is because they are chemically identical to the analyte, Etravirine, but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more effective compensation for variations.[2][3]
In contrast, non-isotopic internal standards, often structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to less reliable correction and introduce bias and variability into the results.
The following tables summarize validation data from several studies, comparing the performance of Etravirine quantification methods using isotopic and non-isotopic internal standards.
Quantitative Data Comparison
Table 1: Method Validation Parameters for Etravirine Quantification using an Isotopic Standard
| Parameter | Method | Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Intra-day and Inter-day | UPLC-MS/MS | [¹³C₆]-Etravirine | 15 - 3010 | Within ±15% | Within ±15% | 15 | ≥76 | [4] |
| Intra-assay and Inter-assay | LC-MS/MS | Isotopically-labeled ETV, MVC, RAL, RPV | 1 - N/A | ≤±13.52% | ≤15.93% | 1 | N/A | [5] |
Table 2: Method Validation Parameters for Etravirine Quantification using a Non-Isotopic Standard
| Parameter | Method | Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Intra-assay and Inter-assay | LC-MS/MS | Lopinavir-d8, Methyl indinavir, Ritonavir analog | 40 - N/A | -14.3% to 12.3% | -14.3% to 12.3% | 40 | N/A | [6] |
| Intra-day and Inter-day | LC-MS/MS | Itraconazole | 1 - 100 | Within ±10% | Within ±10% | 1 | N/A | [7] |
| N/A | RP-HPLC | N/A | 10,000 - 60,000 | 98.95% (Mean) | 0.55% | 1713 | 98.85% | [8] |
N/A: Not available in the provided information.
The data clearly indicates that methods employing an isotopic standard for Etravirine generally exhibit excellent accuracy and precision, well within the ±15% limit recommended by regulatory guidelines for quality controls and ±20% at the lower limit of quantification (LLOQ).[4] While some methods with non-isotopic standards also show acceptable performance, the use of an isotopic standard consistently provides a higher degree of confidence in the reliability of the results.
Experimental Protocols
A typical experimental workflow for the quantification of Etravirine in human plasma using LC-MS/MS with an isotopic standard involves the following key steps:
1. Sample Preparation:
-
A small volume of plasma (e.g., 50-100 µL) is aliquoted.
-
An internal standard solution containing the stable isotope-labeled Etravirine (e.g., [¹³C₆]-Etravirine) is added.
-
Protein precipitation is performed by adding a solvent like methanol or acetonitrile. This step removes larger protein molecules that can interfere with the analysis.[4][6][9]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected for analysis.
2. Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
Separation is typically achieved on a C18 reversed-phase column.[6][9]
-
A mobile phase gradient, often consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile), is used to elute Etravirine and its isotopic internal standard.[7][9]
3. Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI).[7]
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both Etravirine and its isotopic internal standard are monitored.[7][9]
Workflow Visualization
The following diagram illustrates the general workflow for Etravirine quantification using LC-MS/MS with an internal standard.
Caption: Experimental workflow for Etravirine quantification.
Conclusion
The presented data and methodologies underscore the significant advantages of using a stable isotope-labeled internal standard for the quantification of Etravirine in biological samples. The inherent chemical and physical similarity between the analyte and its isotopic standard allows for more effective correction of analytical variability, resulting in superior accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of methods with isotopic standards is highly recommended to ensure the generation of robust and reliable data for clinical and research applications.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of etravirine (TMC125) in plasma, dried blood spots and peripheral blood mononuclear cell lysate by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity and range for Etravirine assay using 6-Desamino 6-Chloro Etravirine-13C3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Etravirine in biological matrices. The performance characteristics, including linearity and range, of assays employing different internal standards are presented to aid in the selection of the most suitable method for specific research needs.
While the specific use of 6-Desamino 6-Chloro Etravirine-13C3 as an internal standard is not extensively documented in the reviewed literature, this guide summarizes the performance of validated Etravirine assays that utilize alternative, structurally similar internal standards. The data presented is crucial for understanding the achievable analytical performance for Etravirine quantification.
Comparative Analysis of Etravirine Assays
The following table summarizes the key performance parameters of different LC-MS/MS methods developed for the quantification of Etravirine. These methods have been validated in human or rat plasma and demonstrate the typical linearity, range, and precision achievable for this antiretroviral drug.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Itraconazole | Methyl Indinavir, Lopinavir-d8 | Etravirine-15N-2, 13C-1 |
| Matrix | Rat Plasma | Human Plasma | Rat Plasma |
| Linearity Range | 1 - 100 ng/mL[1][2] | 40 - Not Specified ng/mL[3] | 5.0 - 750.0 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[1][2] | > 0.998[3] | > 0.9950[4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] | 40 ng/mL[3] | 5.0 ng/mL[4] |
| Intra-day Precision (%CV) | < 10%[1][2] | < 12.3%[3] | 1.38 - 2.26%[4] |
| Inter-day Precision (%CV) | < 10%[1][2] | < 12.3%[3] | 1.32 - 2.75%[4] |
| Intra-day Accuracy | Within ±10%[1][2] | -14.3% to 12.3%[3] | 99.77 - 100.80%[4] |
| Inter-day Accuracy | Within ±10%[1][2] | -14.3% to 12.3%[3] | 99.50 - 102.15%[4] |
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used in the validated assays for Etravirine quantification.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Precipitate the plasma proteins by adding an organic solvent such as methanol or acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Chromatographic Conditions
-
Column: A C18 reverse-phase column is commonly used for separation. For example, a Waters Sunfire C18 (100 x 2.1 mm, 3.5 µm) or an XTerra MS C18 (50 mm × 2.1 mm, 3.5 μm) can be employed.[2][3]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol with 0.1% formic acid) is typical.[1][2]
-
Flow Rate: A flow rate in the range of 0.3 mL/min is often used.[3][4]
-
Injection Volume: A small injection volume, typically 5 µL, is sufficient for analysis.[3]
Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of Etravirine and its internal standards.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions are monitored for both the analyte and the internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation for Etravirine using LC-MS/MS.
Caption: Workflow of a Bioanalytical LC-MS/MS Assay for Etravirine.
References
- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-laboratory comparison of Etravirine quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The selection of an appropriate quantification method is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This document summarizes the performance of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on published validation data.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods used for the quantification of Etravirine. These parameters are essential for evaluating the suitability of a method for a specific application.
| Method | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Not Specified | 0.040 | Inter-assay: <12.3 | Within ±20% | [1] |
| RP-UFLC | 1 - 5 | 0.073 | Not Specified | Not Specified | [2] |
| RP-HPLC | 15 - 45 | Not Specified | 0.1 - 0.2 | 99.3 - 100.6 | [3] |
| RP-HPLC | 10 - 60 | 1.713 | <2.0 | 98.85 | [4][5] |
| HPLC-MS | Varies | Not Specified | Inter-day: 3.1 - 14.4 | 92.1 - 111.9 | [6] |
Note: The performance characteristics are as reported in the cited literature and may vary based on specific laboratory conditions and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for the quantification of Etravirine using different techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it suitable for the analysis of Etravirine in biological matrices such as human plasma.
-
Sample Preparation: Protein precipitation is a common method for sample preparation. An internal standard is added to the plasma sample, followed by the addition of a precipitating agent like methanol. The sample is then centrifuged, and the supernatant is injected into the LC-MS/MS system.[1]
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase HPLC column. A gradient mobile phase at a specific flow rate is used to elute the analyte and internal standard.[1]
-
Mass Spectrometric Detection: The analytes are detected using an electrospray ionization (ESI) source in positive ion mode. Specific precursor-to-product ion transitions are monitored for Etravirine and the internal standard to ensure selectivity and accurate quantification.[4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC with UV detection is a widely used and cost-effective method for the quantification of Etravirine in bulk drug and pharmaceutical dosage forms.[7]
-
Sample Preparation: A stock solution of Etravirine is prepared in a suitable solvent. This stock solution is then serially diluted to prepare calibration standards and quality control samples.[5]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for separation.[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used as the mobile phase in an isocratic elution mode.[3]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.[3]
-
Detection: The eluent is monitored at a specific UV wavelength, which is determined by the maximum absorbance of Etravirine.[3]
-
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is essential to ensure its reliability for the intended application. The following diagram illustrates a typical workflow for bioanalytical method validation as per regulatory guidelines.
References
- 1. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Stability Analysis of 6-Desamino 6-Chloro Etravirine-13C3: A Comparative Guide for Researchers
For researchers and drug development professionals, ensuring the stability of analytical standards and active pharmaceutical ingredients is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the stability of 6-Desamino 6-Chloro Etravirine-13C3 in stock solutions and biological samples. As direct stability data for this isotopically labeled compound is not extensively available, this guide leverages stability data for its unlabeled counterpart, Etravirine, and compares it with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) to provide a robust framework for its handling and storage.
Executive Summary
This guide outlines the stability of Etravirine, as a surrogate for this compound, under various conditions. The data indicates good stability in common organic solvents used for stock solutions and in plasma when stored appropriately. Forced degradation studies reveal susceptibility to basic conditions, while stability is maintained under acidic, oxidative, thermal, and photolytic stress. In comparison to other NNRTIs such as Nevirapine, Efavirenz, and Rilpivirine, Etravirine demonstrates a comparable stability profile, though specific degradation pathways may differ. Adherence to proper storage and handling protocols is crucial for maintaining the integrity of this analytical standard.
Stability in Stock Solutions
Properly prepared and stored stock solutions are critical for the accuracy of quantitative analyses. The stability of Etravirine in commonly used solvents provides a reliable indicator for its isotopically labeled form.
Table 1: Stability of Etravirine Stock Solutions
| Solvent | Concentration | Storage Condition | Duration | Stability |
| Methanol | 1 mg/mL | Refrigerated | 1 month | Stable |
| DMSO | 20 mg/mL | -20°C | ≥ 4 years (as solid) | Stable (Aqueous solutions not recommended for >1 day)[1] |
| DMSO | 87 mg/mL | -80°C (in solvent) | 1 year | Stable[2] |
| DMSO | 87 mg/mL | -20°C (in solvent) | 1 month | Stable[2] |
Alternative NNRTIs Comparison:
-
Nevirapine: Stock solutions in methanol or acetonitrile (e.g., 1 mg/mL) are typically prepared for immediate use or stored at low temperatures for short periods.
-
Efavirenz: Soluble in acetonitrile and methanol. Stock solutions are generally stable when stored at -20°C.
-
Rilpivirine: Stock solutions can be prepared in DMSO. Long-term storage recommendations are typically at -20°C or below.
Stability in Biological Samples
The integrity of the analyte in biological matrices is crucial for pharmacokinetic and bioanalytical studies. The stability of Etravirine in plasma has been evaluated under various conditions that simulate sample handling and storage.
Table 2: Stability of Etravirine in Rat Plasma [3]
| Storage Condition | Nominal Concentration | Duration | Mean % of Nominal Concentration Remaining (± SD) |
| Refrigerated (4°C) | 2.5 ng/mL | 12 hours | 99.7 ± 0.39 |
| Refrigerated (4°C) | 50 ng/mL | 12 hours | 99.8 ± 4.9 |
| Room Temperature (Autosampler) | 2.5 ng/mL (reconstituted) | 12 hours | Not specified, but stated as stable |
| Three Freeze-Thaw Cycles | Quality Control Samples | N/A | Not affected |
| Long-Term Storage (-80°C) | Quality Control Samples | 30 days | Stable |
Alternative NNRTIs Comparison:
-
Nevirapine: Stable in human whole blood and serum for up to 24 hours at room temperature.[4]
-
Efavirenz: Stable in human plasma for at least 6 hours at ambient temperature and for 60 days at -10±2°C.[5] However, some of its metabolites, like 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, have shown instability in plasma at room temperature and during long-term storage at -20°C.[3]
-
Rilpivirine: Injections of Rilpivirine suspension are stored under refrigeration, with limited stability at room temperature once drawn into a syringe.[6]
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Table 3: Forced Degradation of Etravirine [7]
| Stress Condition | Reagents and Conditions | Observed Degradation |
| Acid Hydrolysis | Not specified | No degradation observed |
| Base Hydrolysis | Not specified | Significant degradation |
| Oxidation | Not specified | No degradation observed |
| Thermal | Not specified | No degradation observed |
| Photolysis | Not specified | No degradation observed |
| Humidity | Not specified | No degradation observed |
Comparative Forced Degradation of Other NNRTIs:
-
Nevirapine: Susceptible to degradation under acidic, oxidative, and thermal stress. It is reported to be stable under alkaline and photolytic conditions.[7]
-
Efavirenz: Shows degradation under acidic and alkaline hydrolysis. It is reported to be stable under oxidative conditions.[8][9]
-
Rilpivirine: Undergoes degradation under acidic, basic, thermal, and photolytic conditions.[10][11]
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying stability studies. Below are generalized protocols for key experiments.
Stock Solution Stability Assessment
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Storage: Aliquots of the stock solution are stored at specified temperatures (e.g., refrigerated at 4°C, frozen at -20°C or -80°C).
-
Analysis: At predetermined time points (e.g., 0, 7, 14, 30 days), an aliquot is thawed (if frozen) and analyzed by a validated stability-indicating HPLC or LC-MS/MS method.
-
Comparison: The concentration of the analyte at each time point is compared to the initial concentration (time 0) to determine the percentage of degradation.
Biological Sample Stability Assessment (Freeze-Thaw and Long-Term)
-
Sample Preparation: Blank biological matrix (e.g., human plasma) is spiked with a known concentration of this compound at low and high-quality control (QC) levels.
-
Freeze-Thaw Stability: Aliquots of the spiked plasma are subjected to multiple (typically three) freeze-thaw cycles. After the final cycle, the samples are processed and analyzed.
-
Long-Term Stability: Aliquots of the spiked plasma are stored at a specified low temperature (e.g., -80°C) for an extended period (e.g., 30, 60, 90 days).
-
Analysis: At the end of the storage period or freeze-thaw cycles, the samples are thawed, processed (e.g., via protein precipitation or liquid-liquid extraction), and analyzed using a validated bioanalytical method.
-
Evaluation: The measured concentrations are compared to those of freshly prepared samples to assess stability.
Forced Degradation Study
-
Sample Preparation: Solutions of this compound are prepared in various stress media.
-
Stress Conditions:
-
Acidic: 0.1 N HCl at room temperature or elevated temperature for a specified duration.
-
Basic: 0.1 N NaOH at room temperature or elevated temperature for a specified duration.
-
Oxidative: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal: The solid drug or a solution is exposed to high temperature (e.g., 60-80°C).
-
Photolytic: The solid drug or a solution is exposed to UV and visible light as per ICH guidelines.
-
-
Analysis: After the stress period, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method with a photodiode array (PDA) detector to separate the parent drug from any degradation products. Peak purity is assessed.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability testing.
Caption: Workflow for Stock Solution Stability Testing.
Caption: Workflow for Biological Sample Stability Testing.
Conclusion
The available data on Etravirine provides a strong foundation for inferring the stability of this compound. The compound is expected to be stable in stock solutions prepared in methanol or DMSO when stored at or below -20°C. In biological matrices like plasma, it demonstrates good stability under typical short-term and long-term storage conditions, as well as through freeze-thaw cycles. Forced degradation studies highlight a potential susceptibility to basic conditions. When compared with other NNRTIs, its stability profile is robust, making it a reliable standard for research applications when handled and stored according to the guidelines presented in this document. Researchers should, however, perform their own validation to confirm stability under their specific experimental conditions.
References
- 1. ijpsr.com [ijpsr.com]
- 2. benchchem.com [benchchem.com]
- 3. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid method for the quantitative determination of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d201nm4szfwn7c.cloudfront.net [d201nm4szfwn7c.cloudfront.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrar.org [ijrar.org]
- 11. mdpi.com [mdpi.com]
The Critical Choice: How Internal Standards Dictate the Reliability of Etravirine Pharmacokinetic Data
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Etravirine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment, is paramount for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis is a critical determinant of data quality, directly impacting the precision and accuracy of pharmacokinetic parameters. This guide provides an objective comparison of various internal standards used for Etravirine quantification, supported by experimental data from published literature, to aid researchers in making informed decisions for their bioanalytical method development.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should closely mimic the analyte of interest (Etravirine) throughout the entire analytical process, including extraction, chromatography, and ionization. This mimicry helps to compensate for variations in sample preparation and instrument response, leading to more reliable results. The most common types of internal standards are stable isotope-labeled (SIL) versions of the analyte and structurally similar analog compounds.
Comparative Analysis of Internal Standards for Etravirine
Several internal standards have been employed for the bioanalysis of Etravirine. This section compares the most frequently cited options: a stable isotope-labeled (SIL) internal standard (Etravirine-d8) and various analog internal standards (Itraconazole, Fenofibrate, and Alprazolam).
Data Summary
The following table summarizes the key performance characteristics of different internal standards as reported in the literature.
| Internal Standard | Type | Key Advantages | Potential Drawbacks | Reported Linearity (ng/mL) | Reported Precision (%CV) | Reported Accuracy (%) |
| Etravirine-d8 | SIL | Co-elutes with Etravirine, compensates best for matrix effects and ionization variability.[1] | Higher cost and less readily available. | Not explicitly stated, but used for quantification. | Not explicitly stated, but used for quantification. | Not explicitly stated, but used for quantification. |
| Itraconazole | Analog | Commercially available, good chromatographic separation.[2][3] | Different chemical structure may lead to variations in extraction recovery and ionization response compared to Etravirine. | 1 - 100[2] | Within ±10%[2] | Within ±10%[2] |
| Fenofibrate | Analog | Used in an HPLC-UV method, readily available.[4] | Different chromatographic behavior and extraction efficiency. HPLC-UV is less sensitive and specific than LC-MS/MS. | 160 - 640[4] | Not explicitly stated. | Not explicitly stated. |
| Alprazolam | Analog | Used for simultaneous analysis of multiple antiretrovirals.[5] | Significant structural difference from Etravirine, may not adequately compensate for analytical variability. | 2 - 2000[5] | <7%[5] | 88 - 106%[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline the experimental protocols for the use of Etravirine-d8 and Itraconazole as internal standards.
Protocol 1: Etravirine Quantification using Etravirine-d8 as Internal Standard
This protocol is based on the methodology for quantifying Etravirine in peripheral blood mononuclear cells (PBMCs), which can be adapted for plasma samples.[1]
1. Sample Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Perform drug extraction from PBMCs with a 60:40 methanol-water solution containing the deuterated internal standard, Etravirine-d8.
2. Liquid Chromatography:
-
Column: RP18 XBridge™ column.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
3. Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Etravirine and Etravirine-d8.
Protocol 2: Etravirine Quantification using Itraconazole as Internal Standard
This protocol is for the analysis of Etravirine in rat plasma.[2][3]
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (Itraconazole).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Liquid Chromatography:
-
Column: XTerra MS C18 column (50 mm × 2.1 mm, 3.5 µm).[2]
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[2]
-
Mobile Phase B: 0.1% formic acid in methanol.[2]
-
Flow Rate: 300 µL/min.[2]
-
Gradient: A gradient elution starting with 40% B, increasing to 100% B.[2]
3. Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.[2]
-
MRM Transitions:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for Etravirine bioanalysis using a stable isotope-labeled internal standard versus an analog internal standard.
Caption: Workflow using a stable isotope-labeled internal standard.
Caption: Workflow using an analog internal standard.
Logical Relationship in Internal Standard Selection
The choice of an internal standard is a critical decision point that influences the entire bioanalytical method validation and subsequent pharmacokinetic data analysis.
Caption: Decision tree for internal standard selection and its impact.
References
- 1. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Desamino 6-Chloro Etravirine-13C3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Desamino 6-Chloro Etravirine-13C3, a stable isotope-labeled form of a non-nucleoside reverse transcriptase inhibitor. The following procedures are based on the safety data for the parent compound, Etravirine, and general best practices for laboratory chemical waste management.
Hazard Profile and Safety Precautions
Etravirine, the parent compound of this compound, is classified as harmful if swallowed and causes serious eye irritation.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound does not enter the environment.
Prior to handling, personnel should be thoroughly familiar with the safety data sheet (SDS) for Etravirine and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.[2]
Table 1: Hazard and Safety Information for Etravirine
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute toxicity (oral), Category 4[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] | NIOSH/MSHA or EN 149 approved respirator[2] |
| Serious eye irritation, Category 2A[1] | P262: Do not get in eyes, on skin, or on clothing.[2] | Protective eyeglasses or chemical safety goggles[2] |
| Chronic aquatic toxicity, Category 1[1] | P273: Avoid release to the environment.[2] | Compatible chemical-resistant gloves[2] |
| Harmful if swallowed[1][2] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | Protective clothing[2] |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of any laboratory chemical is to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.
-
Contact Environmental Health and Safety (EHS): Before initiating any disposal procedures, contact your institution's EHS office. Inform them of the compound you wish to dispose of, providing the full chemical name: this compound. EHS will determine if the compound is classified as hazardous waste and will provide instructions for its collection and disposal.[3]
-
Waste Segregation and Labeling:
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by EHS.
-
Store the waste in a designated, sealed, and properly labeled container. The label should clearly state the full chemical name and any associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Packaging for Disposal:
-
For solid waste (e.g., contaminated lab supplies, unused compound), collect it in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
For liquid waste (e.g., solutions containing the compound), use a leak-proof, compatible container. Do not overfill the container.
-
-
Arranging for Pickup: Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS office. An environmental professional will then collect the waste for transport to an approved disposal facility.[3]
-
Record Keeping: Maintain a record of the disposal, including the chemical name, quantity, date of disposal, and any documentation provided by the EHS office or the disposal vendor. These records are essential for regulatory compliance.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Alternative Disposal Methods (When Permitted)
In the rare event that an institutional EHS office is unavailable, or for non-regulated quantities, the following general guidelines for the disposal of unused medicines may be considered, though they are not the preferred method for laboratory chemicals with environmental hazards. The U.S. Food and Drug Administration (FDA) recommends drug take-back programs as the best option for disposing of expired or unused medicines.[4] If a take-back program is not available, and the substance is not on the FDA's flush list, the FDA suggests mixing the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then throwing it in the trash.[4] However, given the aquatic toxicity of Etravirine, this method should be avoided to prevent environmental contamination.
For chemical substances used in illicit drug manufacturing, which may have analogous disposal challenges, incineration is the preferred method to ensure complete destruction.[5] This aligns with the likely disposal route for hazardous chemical waste from a research laboratory.
By adhering to these procedures and prioritizing communication with your institution's EHS office, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling 6-Desamino 6-Chloro Etravirine-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Desamino 6-Chloro Etravirine-13C3, an isotopically labeled analog of a non-nucleoside reverse transcriptase inhibitor. Adherence to these procedures is vital to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. Based on guidelines for handling potent pharmaceutical compounds, the following PPE is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[1][2] |
| Body Protection | Gown | A disposable, lint-free gown that is resistant to permeability by hazardous drugs should be worn. It must be long-sleeved with tight-fitting cuffs and close in the back.[1][2] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound outside of a containment device.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn and removed before exiting the designated handling area to prevent the spread of contamination.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
2.1. Preparation and Weighing
-
Location : All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood or a ventilated containment enclosure (e.g., a glove box) to minimize inhalation exposure.
-
Surface Preparation : The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.
-
Aerosol Minimization : Use careful technique to avoid generating dust when handling the powder.
2.2. Solution Preparation and Use
-
Solvent Addition : When dissolving the compound, add the solvent slowly and carefully to the solid to avoid splashing.
-
Vessel Sealing : All vessels containing the compound should be securely sealed and clearly labeled.
-
Transport : When moving solutions, use a secondary container to mitigate the risk of spills.
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental release and accidental exposure.
3.1. Waste Segregation
-
Solid Waste : All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and contaminated labware (e.g., pipette tips, weighing boats) must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[3]
-
Sharps : Needles and syringes must be disposed of in a designated sharps container. If the syringe contains residual drug, it should be treated as hazardous chemical waste.[3]
3.2. Decontamination
-
Work Surfaces : At the end of each procedure and in the event of a spill, decontaminate all work surfaces with an appropriate cleaning agent.
-
Reusable Equipment : Any reusable equipment must be thoroughly decontaminated following established laboratory procedures for hazardous substances.
3.3. Final Disposal
-
All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[3][4]
Logical Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
